2-Bromo-6-chloro-3-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCKHBEOBONJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531639 | |
| Record name | 2-Bromo-6-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91678-23-8 | |
| Record name | 2-Bromo-6-chloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-chloro-3-nitropyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for 2-Bromo-6-chloro-3-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound is a solid, light yellow to yellow substance.[2] Its core physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1] |
| Molecular Weight | 237.44 g/mol | [1] |
| Boiling Point | 277.2 ± 35.0 °C (at 760 Torr) | [1][2] |
| Density | 1.936 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |
| Flash Point | 121.5 ± 25.9 °C | [2] |
| pKa | -7.39 ± 0.10 (Predicted) | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1][2] |
Synthesis and Experimental Protocols
A common method for the preparation of this compound involves the Sandmeyer reaction, starting from 2-amino-6-chloro-3-nitropyridine.[2][3]
Experimental Protocol: Synthesis of this compound[2][4]
-
Reaction Setup: To a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) and copper(II) bromide (1.56 g, 6.91 mmol) in acetonitrile (25 mL), maintain the reaction temperature at 65 °C under a nitrogen atmosphere.
-
Addition of Reagent: Add tert-butyl nitrite (990 mg, 9.60 mmol) to the solution in batches.
-
Reaction Time: Continue stirring the reaction mixture for 30 minutes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Partition the mixture between ethyl acetate and a 2M aqueous hydrochloric acid solution.
-
Extraction and Drying: Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a heptane-dichloromethane gradient as the eluent. This process yields this compound as a yellow solid (1.11 g, 81% yield).[2][3]
Reactivity and Stability
The reactivity of this compound is largely dictated by the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[4] The nitro group, being ortho to the bromine atom and para to the chlorine atom, enhances the electrophilicity of the carbon atoms at positions 2 and 6, making them susceptible to nucleophilic attack.[4] The inductive effect of the nitro group makes the C-2 position particularly electron-deficient.[4]
The molecule is stable under recommended storage conditions, which include a cool, dry place under an inert atmosphere.[2][5] It is incompatible with strong oxidizing agents.[5]
Spectroscopic Data
Applications in Synthesis
This compound serves as a versatile building block in organic synthesis.[1] Its functional groups—bromo, chloro, and nitro—offer sites for selective substitutions, making it a valuable precursor for constructing more complex heterocyclic compounds.[1] It is commonly employed in cross-coupling reactions to introduce the pyridine moiety into drug candidates and is also utilized in the production of crop protection agents.[1]
Safety and Handling
This compound is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[6]
| Hazard Information | Details | Source |
| GHS Pictogram | GHS06 (Skull and crossbones) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed | |
| Precautionary Statements | P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor. | |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
In case of accidental exposure, follow standard first-aid measures. If inhaled, move the person to fresh air.[7] If on skin, wash off with soap and plenty of water.[7] In case of eye contact, rinse with pure water for at least 15 minutes.[7] If ingested, rinse mouth with water and seek immediate medical attention.[7] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 91678-23-8 [m.chemicalbook.com]
- 3. This compound | 91678-23-8 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Bromo-6-chloro-3-nitropyridine (CAS: 91678-23-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-3-nitropyridine, a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, a robust experimental protocol for its synthesis, and an analysis of its chemical reactivity. Emphasis is placed on its application in the development of pharmaceuticals and agrochemicals, particularly its utility in palladium-catalyzed cross-coupling reactions. Safety and handling information is also provided. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Physicochemical Properties
This compound is a yellow to light yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 91678-23-8 | [2] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [3] |
| Molecular Weight | 237.44 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point | 277.2 ± 35.0 °C at 760 Torr | [2] |
| Density | 1.936 ± 0.06 g/cm³ (at 20°C) | [2] |
| Flash Point | 121.5 ± 25.9 °C | [2] |
| pKa | -7.39 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
| SMILES String | O=--INVALID-LINK--C1=CC=C(Cl)N=C1Br | |
| InChI Key | WISCKHBEOBONJA-UHFFFAOYSA-N |
Spectroscopic Data
| Spectroscopy | Predicted Data / Key Features |
| ¹H NMR | The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro substituents. |
| ¹³C NMR | The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached functional groups, with the carbons bearing the bromo, chloro, and nitro groups appearing at lower field. Carbons in aromatic and alkene regions typically appear between 110-150 ppm.[4] |
| IR Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-N stretching, C-Cl stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Mass spectrometry (EI) analysis has shown m/z of 235.9/237.9, corresponding to the molecular ion [M]⁺, with a relative abundance of 78/100, which is characteristic of the isotopic pattern of bromine.[2] |
Synthesis
This compound is synthesized from 2-amino-6-chloro-3-nitropyridine via a Sandmeyer-type reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
2-Amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol)
-
Copper(II) bromide (1.56 g, 6.91 mmol)
-
tert-Butyl nitrite (990 mg, 9.60 mmol)
-
Acetonitrile (25 mL)
-
Ethyl acetate
-
2M Aqueous hydrochloric acid solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Heptane
-
Dichloromethane
Procedure:
-
To a stirred solution of 2-amino-6-chloro-3-nitropyridine and copper(II) bromide in acetonitrile at 65 °C, add tert-butyl nitrite batchwise under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at 65 °C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Partition the reaction mixture between ethyl acetate and a 2M aqueous hydrochloric acid solution.
-
Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a heptane-dichloromethane gradient as the eluent to yield this compound as a yellow solid (1.11 g, 81% yield).
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its functional groups, making it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[3]
Cross-Coupling Reactions
The pyridine ring of this compound contains two halogen atoms at positions 2 and 6. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.[5] This chemoselectivity is crucial for the stepwise introduction of different substituents.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be selectively coupled with various boronic acids or their esters at the 2-position.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In an inert atmosphere, combine this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) in a suitable solvent (e.g., dioxane/water, toluene, or DMF).
-
Heat the reaction mixture (typically between 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, and it can be applied to this compound for the introduction of an alkynyl group at the 2-position.
General Experimental Protocol for Sonogashira Coupling:
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine or triethylamine) under an inert atmosphere.
-
Add the terminal alkyne (1.1-1.5 equiv) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform a standard work-up and purify the product.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of primary or secondary amines at the 2-position of this compound.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (typically between 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction, quench, and extract the product. Purify as necessary.
Role in the Synthesis of Biologically Active Molecules
While specific, publicly documented examples of FDA-approved drugs synthesized directly from this compound are scarce, its structural motifs and reactivity patterns are highly relevant to the synthesis of various classes of biologically active molecules, particularly kinase inhibitors. For instance, related 2-aminopyridine derivatives are key intermediates in the synthesis of compounds targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6] The general strategy involves the functionalization of the pyridine core, followed by further transformations, such as reduction of the nitro group to an amine, which can then be used to construct fused heterocyclic systems like imidazo[4,5-b]pyridines, known bioisosteres of purines.[7]
Safety and Handling
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. |
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its differential reactivity allows for selective functionalization through a variety of cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, reactivity, and potential applications, and is intended to facilitate its effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 91678-23-8 [m.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Guide: 2-Bromo-6-chloro-3-nitropyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-6-chloro-3-nitropyridine, a key intermediate in the synthesis of complex heterocyclic compounds. We will cover its chemical properties, synthesis, and applications, with a focus on its utility in pharmaceutical and agrochemical research.
Core Chemical and Physical Properties
This compound is a versatile building block in organic synthesis.[1] Its distinct functional groups—bromo, chloro, and nitro—offer opportunities for selective chemical modifications, making it a valuable precursor for creating diverse molecular architectures.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][2][3][4] |
| Molecular Weight | 237.44 g/mol | [1][2][3][4] |
| CAS Number | 91678-23-8 | [1][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Boiling Point | 277.2 ± 35.0 °C at 760 Torr | [4] |
| Density | 1.936 ± 0.06 g/cm³ | [4] |
| Storage | 2-8°C under inert gas |
Synthesis of this compound
A common method for the preparation of this compound involves the diazotization of 2-amino-6-chloro-3-nitropyridine followed by a Sandmeyer-type reaction with a bromide source.
Experimental Protocol:
Materials:
-
2-amino-6-chloro-3-nitropyridine
-
Copper(II) bromide
-
tert-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
2M Hydrochloric acid solution
-
Anhydrous magnesium sulfate
-
Heptane
-
Dichloromethane
Procedure:
-
Under a nitrogen atmosphere, a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) and copper(II) bromide (1.56 g, 6.91 mmol) in acetonitrile (25 mL) is heated to 65 °C.
-
tert-Butyl nitrite (990 mg, 9.60 mmol) is added portion-wise to the reaction mixture.
-
The mixture is stirred for an additional 30 minutes at 65 °C.
-
After the reaction is complete, it is cooled to room temperature.
-
The reaction mixture is then partitioned between ethyl acetate and a 2M aqueous hydrochloric acid solution.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a heptane-dichloromethane gradient to yield this compound as a yellow solid.[4]
Applications in Cross-Coupling Reactions
This compound is frequently employed as a substrate in palladium-catalyzed cross-coupling reactions to introduce the substituted pyridine moiety into target molecules.[1] The bromo group at the 2-position is particularly amenable to oxidative addition to a palladium(0) catalyst, making it a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.
Below are representative protocols for common cross-coupling reactions that can be adapted for use with this compound.
Suzuki-Miyaura Coupling Protocol (Representative)
Objective: To synthesize a 2-aryl-6-chloro-3-nitropyridine derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., 5 mol%).
-
Add the anhydrous and degassed solvent.
-
Heat the reaction mixture (e.g., to 90 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol (Representative)
Objective: To synthesize a 2-alkynyl-6-chloro-3-nitropyridine derivative.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous and degassed solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Add the anhydrous and degassed solvent, the base, and the terminal alkyne (1.2 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and extract with an organic solvent.
-
Purify the crude product by flash column chromatography.
Logical Workflow in Drug Discovery
While this compound itself is not typically the subject of signaling pathway studies, it serves as a crucial starting material in the synthesis of novel compounds that are. The following diagram illustrates its role in a typical drug discovery workflow.
Caption: A generalized workflow illustrating the use of this compound in drug discovery.
Synthetic Utility Diagram
The following diagram illustrates the versatility of this compound as a synthetic intermediate.
Caption: Synthetic utility of this compound in various cross-coupling reactions.
References
A Technical Guide to the Spectroscopic Analysis of 2-Bromo-6-chloro-3-nitropyridine
This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-6-chloro-3-nitropyridine, a substituted pyridine derivative relevant to researchers, scientists, and professionals in drug development. The document outlines expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with the methodologies for these analytical techniques.
Molecular Structure and Properties
Spectroscopic Data Summary
The following sections present the expected spectroscopic data for this compound. While experimental mass spectrometry data is available, the NMR and IR data are predicted based on the analysis of structurally similar compounds.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3][4][5]
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro, chloro, and bromo substituents will cause these signals to appear at a relatively high chemical shift (downfield).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.0 - 8.3 | Doublet | ~ 8.0 | H-4 |
| ~ 7.5 - 7.8 | Doublet | ~ 8.0 | H-5 |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The carbon atoms directly attached to the electronegative substituents (Br, Cl, NO₂) will be significantly deshielded.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C-6 |
| ~ 150 - 155 | C-2 |
| ~ 140 - 145 | C-3 |
| ~ 130 - 135 | C-4 |
| ~ 120 - 125 | C-5 |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6][7][8] Electron Ionization (EI) mass spectrometry of this compound shows a characteristic molecular ion peak.
| m/z (Mass-to-Charge Ratio) | Relative Abundance | Assignment |
| 235.9 | 78 | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |
| 237.9 | 100 | [M]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |
| 239.9 | ~30 | [M]⁺ (with ⁸¹Br and ³⁷Cl) |
The observed isotopic pattern for the molecular ion is a clear indicator of the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).[1]
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[9][10] This technique is particularly useful for identifying functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1520 - 1560 | Strong | Asymmetric N-O stretching (nitro group) |
| ~ 1340 - 1380 | Strong | Symmetric N-O stretching (nitro group) |
| ~ 1550 - 1600 | Medium | C=N and C=C stretching (pyridine ring) |
| ~ 1000 - 1100 | Medium | C-Cl stretching |
| ~ 600 - 700 | Medium | C-Br stretching |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Data Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12-15 ppm.
-
Use a standard pulse sequence with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum with a spectral width of about 200-220 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.[11]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or via a gas chromatograph (GC-MS).[12]
-
Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to generate charged fragments.[12]
-
Mass Analysis: Scan a mass-to-charge (m/z) range that includes the expected molecular weight, for example, from m/z 50 to 300.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution to confirm the presence of bromine and chlorine. Examine the fragmentation pattern for further structural confirmation.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Solid Film: Dissolve a small amount of the solid in a volatile solvent like methylene chloride. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[13]
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[10]
-
Data Acquisition: Place the prepared sample in the instrument's sample holder and acquire the spectrum. Typically, a background spectrum of the empty instrument (or the pure salt plate/KBr pellet) is taken first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.[10]
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound CAS#: 91678-23-8 [m.chemicalbook.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. fiveable.me [fiveable.me]
- 9. amherst.edu [amherst.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-Bromo-6-chloro-3-nitropyridine from 2-amino-6-chloro-3-nitropyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant quantitative data.
Introduction
This compound is a key heterocyclic building block in organic synthesis. Its utility is underscored by the presence of multiple reaction sites, allowing for selective functionalization to create more complex molecules. The conversion of the readily available 2-amino-6-chloro-3-nitropyridine to its 2-bromo counterpart is most effectively achieved through a Sandmeyer reaction. This classic and reliable method involves the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a bromide ion, typically catalyzed by a copper(I) or copper(II) salt.
Synthetic Pathway: The Sandmeyer Reaction
The synthesis proceeds in two main stages, which are often performed in a one-pot fashion:
-
Diazotization: The primary amino group of 2-amino-6-chloro-3-nitropyridine is converted into a diazonium salt. This is typically achieved by treating the starting material with a nitrite source, such as tert-butyl nitrite or sodium nitrite, in the presence of an acid.
-
Bromination: The resulting diazonium salt is then subjected to a reaction with a bromide source, facilitated by a copper catalyst, to yield the final product, this compound.
The overall chemical transformation is depicted below:
Caption: General scheme of the Sandmeyer reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound as reported in the literature.
| Parameter | Value | Reference |
| Starting Material | 2-amino-6-chloro-3-nitropyridine | [1] |
| Product | This compound | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |
| Molecular Weight | 237.44 g/mol | [2] |
| Yield | 81% | [1] |
| Appearance | Yellow solid | [1] |
Detailed Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on established literature methods.[1]
Materials and Reagents:
-
2-amino-6-chloro-3-nitropyridine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
2M Hydrochloric acid solution
-
Anhydrous magnesium sulfate
-
Heptane
-
Dichloromethane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Condenser
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) and copper(II) bromide (1.56 g, 6.91 mmol) in acetonitrile (25 mL) under a nitrogen atmosphere, add tert-butyl nitrite (990 mg, 9.60 mmol) portion-wise at 65 °C.
-
Maintain the reaction mixture at 65 °C and continue stirring for 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The reaction mixture is then partitioned between ethyl acetate and a 2M aqueous hydrochloric acid solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Concentrate the dried organic layer under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by silica gel column chromatography using a heptane-dichloromethane gradient as the eluent.
-
This purification affords this compound as a yellow solid (1.11 g, 81% yield).
Product Characterization:
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as mass spectrometry. For instance, electron ionization mass spectrometry (EI-MS) would show characteristic peaks at m/z of 235.9 and 237.9, corresponding to the molecular ions containing the bromine isotopes.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.
References
2-Bromo-6-chloro-3-nitropyridine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a versatile building block in modern organic synthesis. Its unique arrangement of a pyridine core substituted with two distinct halogen atoms (bromine and chlorine) and a strongly electron-withdrawing nitro group makes it an attractive starting material for the synthesis of a wide array of complex molecules. The differential reactivity of the bromo and chloro substituents, coupled with the activating effect of the nitro group, allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of biologically active compounds.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1] |
| Molecular Weight | 237.44 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Boiling Point | 277.2 ± 35.0 °C (at 760 Torr) | [2] |
| Density | 1.936 ± 0.06 g/cm³ (at 20 °C) | [2] |
| Flash Point | 121.5 ± 25.9 °C | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
| CAS Number | 91678-23-8 | [2] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the diazotization of 2-amino-6-chloro-3-nitropyridine followed by a Sandmeyer-type reaction with a bromide source.
Experimental Protocol:
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile
-
Ethyl acetate
-
2M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Heptane
-
Dichloromethane
Procedure:
-
To a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) and copper(II) bromide (1.56 g, 6.91 mmol) in acetonitrile (25 mL) at 65 °C, add tert-butyl nitrite (990 mg, 9.60 mmol) batchwise under a nitrogen atmosphere.[2]
-
Continue stirring the reaction mixture at 65 °C for 30 minutes.[2]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Partition the reaction mixture between ethyl acetate and a 2M aqueous hydrochloric acid solution.[2]
-
Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]
-
Purify the residue by silica gel column chromatography using a heptane-dichloromethane gradient as the eluent to afford this compound as a yellow solid.[2]
Yield: 1.11 g (81% yield).[2]
Characterization:
-
Mass spectrometry (EI): m/z 235.9/237.9 (relative abundance 78/100, [M]+).[2]
Applications in Organic Synthesis
The presence of two different halogen atoms at positions activated by the nitro group makes this compound a versatile substrate for a variety of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be performed selectively at the more reactive bromide position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene, Phenylboronic acid | Pd(II)-complex/K₂CO₃ | Water | 100 | - | High |
| 2,6-Dibromopyridine, 4-Methoxyphenylboronic acid | PS-PdMC/K₂CO₃ | THF/Water | 30 | 28 | 77 |
| 4-Nitrobenzoyl chloride, Phenylboronic acid | NHC-Pd(II)/KOH | Water/2-Propanol | 82 | 0.5 | 99 |
Note: The data in the table is for analogous Suzuki coupling reactions and serves as a reference for expected reactivity and conditions.[3][4][5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a route to synthesize alkynylpyridines, which are valuable intermediates in medicinal chemistry.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., PPh₃)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5 mol%), and CuI (e.g., 5 mol%) under an inert atmosphere.[6]
-
Add the base (e.g., triethylamine) and the terminal alkyne (1.1-1.2 equiv).
-
Heat the reaction mixture (e.g., to 100 °C) and stir for 3-12 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with an etheral solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N/DMF | 100 | 96 |
Note: The data in the table is for an analogous Sonogashira coupling reaction and serves as a reference for expected reactivity and conditions.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction can be used to introduce a wide range of primary and secondary amines at the 2- or 6-position of the pyridine ring.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Heat the reaction mixture with stirring (e.g., 80-110 °C) for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
| Aryl Halide | Amine | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃/BINAP | NaOt-Bu/Toluene | 80 | 60 |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos | NaOt-Bu/Toluene | Reflux | 94 |
Note: The data in the table is for analogous Buchwald-Hartwig amination reactions and serves as a reference for expected reactivity and conditions.[7][8]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution. The chlorine at the 2-position is generally more susceptible to displacement by nucleophiles than the bromine at the 6-position due to the ortho-activating effect of the nitro group.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, morpholine, sodium methoxide)
-
Solvent (e.g., ethanol, DMF, DMSO)
-
Optional: Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the nucleophile (1.0-1.2 equiv) and, if necessary, a base.
-
Stir the reaction mixture at room temperature or with heating, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Application in the Synthesis of Bioactive Molecules
Derivatives of nitropyridines are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors. The functional handles on this compound allow for the construction of scaffolds that can target specific enzymes involved in cell signaling pathways.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase that is a key regulator in numerous cellular processes.[9][10] Its dysregulation has been implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[11][12] Small molecule inhibitors of GSK-3 are therefore of significant therapeutic interest.[2][13][14]
Caption: Simplified Wnt/β-catenin signaling pathway and the role of GSK-3.
p70S6 Kinase (p70S6K) Inhibitors
p70S6K is another crucial serine/threonine kinase that plays a central role in cell growth, proliferation, and survival by regulating protein synthesis.[15][16] It is a downstream effector of the PI3K/Akt/mTOR signaling pathway, and its overactivation is common in many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for the selective introduction of various functional groups through a range of modern synthetic methodologies. The ability to construct complex heterocyclic scaffolds from this starting material has led to the development of potent kinase inhibitors, highlighting its importance in drug discovery programs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-broMo-6-(4-Methoxyphenyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. GSK-3 - Wikipedia [en.wikipedia.org]
- 11. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. S6 phosphorylation and the p70s6k/p85s6k. | Semantic Scholar [semanticscholar.org]
Reactivity of the Bromine Atom in 2-Bromo-6-chloro-3-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the bromine atom at the C2 position of 2-bromo-6-chloro-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization. This document outlines the key transformations involving the C-Br bond, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by representative experimental protocols and quantitative data.
Core Concepts: Regioselectivity and Reactivity
The reactivity of this compound is primarily governed by the electronic effects of the pyridine nitrogen, the nitro group at C3, and the inherent properties of the carbon-halogen bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, the reactivity of the C-X (halogen) bond is the determining factor for regioselectivity. The bond dissociation energy for C-Br is lower than that for C-Cl, making the C-Br bond more susceptible to oxidative addition to a palladium(0) catalyst. Consequently, these reactions are expected to occur selectively at the C2 position.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this effect is further amplified by the strongly electron-withdrawing nitro group at the C3 position. This electronic arrangement significantly activates the positions ortho (C2) and para (C6) to the nitro group for nucleophilic attack. The inductive effect of the nitro group is strongest at the adjacent C2 position, making it the kinetic site for nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of the C2 position of this compound can be readily achieved through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or vinyl boronic acids or esters. This reaction is anticipated to proceed with high selectivity at the C2-Br bond.
Table 1: Representative Suzuki-Miyaura Coupling of 2-Halopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 8 | ~90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 / 12 | ~80-90 |
| 4 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 / 16 | ~85-95 |
Note: The data presented are representative yields for Suzuki-Miyaura reactions of 2-bromopyridine derivatives and are intended to be illustrative for the coupling with this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 2-aryl-6-chloro-3-nitropyridine.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds. Given the higher reactivity of the C-Br bond, selective amination at the C2 position of this compound is highly feasible, allowing for the synthesis of various 2-amino-6-chloro-3-nitropyridine derivatives. Studies on the analogous 6-bromo-2-chloroquinoline have demonstrated successful selective amination at the C-Br position.[1]
Table 2: Representative Buchwald-Hartwig Amination of 2-Halopyridine Derivatives
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 4 | ~85-95 |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 / 12 | ~80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 110 / 18 | ~75-85 |
| 4 | Cyclohexylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 / 16 | ~80-90 |
Note: The data presented are representative yields for Buchwald-Hartwig aminations of 2-bromopyridine derivatives and are intended to be illustrative for the reaction with this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6-chloro-3-nitropyridine derivative.
References
A Comprehensive Technical Guide to the Regioselectivity in Reactions of 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloro-3-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a nitro group—on the pyridine ring offers multiple reaction sites. The regioselectivity of its reactions is a critical aspect for its effective utilization in the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the regiochemical outcomes in key reactions of this compound, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reduction of the nitro group. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in predicting and controlling the outcomes of their synthetic endeavors.
Core Principles of Regioselectivity
The regioselectivity in reactions of this compound is governed by a combination of electronic and steric factors, as well as the nature of the reagents and reaction conditions.
Electronic Effects:
-
Inductive and Resonance Effects of the Nitro Group: The strongly electron-withdrawing nitro group at the 3-position deactivates the pyridine ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. Through resonance, the nitro group can stabilize the negative charge of a Meisenheimer intermediate formed by nucleophilic attack at both the ortho (C2 and C4) and para (C6) positions. Inductively, the nitro group withdraws electron density most strongly from the adjacent C2 and C4 positions, making them more electrophilic. In the case of this compound, this inductive effect enhances the electrophilicity of the C2 position.[1]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, further deactivating the ring towards electrophilic substitution and activating it for nucleophilic attack, particularly at the C2 and C6 positions.
-
Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a dominant factor, with the general trend being C-I > C-Br > C-Cl.[2] This suggests a high propensity for selective reaction at the C2-Br bond over the C6-Cl bond.
Steric Effects:
-
The nitro group at the C3 position can exert some steric hindrance, potentially influencing the approach of bulky nucleophiles or catalyst complexes to the C2 position. However, as the nitro group is largely in the plane of the ring, this effect is often considered to be minimal.[1]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a primary mode of functionalization for this compound. The regioselectivity of these reactions is a subject of considerable interest, with the outcome often depending on the nature of the nucleophile and the reaction conditions.
Theoretical Considerations
The nitro group at the 3-position activates both the C2 and C6 positions towards nucleophilic attack. The inductive effect of the nitro group makes the C2 position more electron-deficient, suggesting that it is the kinetically favored site of attack. Conversely, substitution at the C6 position would lead to a product where the new substituent is para to the nitro group, which may represent the thermodynamically more stable product.[1]
Reactions with Amine Nucleophiles
The reaction of 2,6-dichloro-3-nitropyridine with amines has been shown to favor substitution at the C2 position, which is ortho to the nitro group. This is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C2 carbon more electrophilic.[1] By analogy, it is expected that this compound will also preferentially undergo substitution at the C2 position with amine nucleophiles.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound.
-
Add the amine and the base.
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Stir the reaction mixture at a temperature ranging from 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-chloro-3-nitropyridine derivative.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound allows for highly regioselective palladium-catalyzed cross-coupling reactions. The significantly weaker C-Br bond (bond dissociation energy ~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol) dictates that oxidative addition of the palladium(0) catalyst will occur preferentially at the C2 position.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For this compound, this reaction is expected to proceed with high selectivity at the C2 position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction with this compound is expected to be highly regioselective at the C2-Br bond.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general procedure for the copper-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous and degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The regioselectivity of this reaction on this compound is also expected to favor substitution at the more reactive C2-Br bond.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of two halogen substituents is a key transformation. Several methods are available that can achieve this chemoselectivity, avoiding the undesired hydrodehalogenation.
Recommended Reagents for Selective Nitro Group Reduction:
-
Tin(II) chloride (SnCl₂): This is a classic and reliable method for the reduction of aromatic nitro groups in the presence of halogens.
-
Iron (Fe) in acidic media (e.g., acetic acid or NH₄Cl): This is another mild and effective method.
-
Catalytic Hydrogenation with specific catalysts: While standard Pd/C can lead to dehalogenation, using catalysts like Raney Nickel or sulfided platinum on carbon (Pt/C) can selectively reduce the nitro group.
Experimental Protocol: Selective Nitro Group Reduction using SnCl₂
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Aqueous base (e.g., saturated NaHCO₃ or 5% NaOH)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Carefully basify the mixture with the aqueous base to a pH of ~8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Predicted Regioselectivity in Reactions of this compound
| Reaction Type | Reagents | Major Product | Predicted Regioselectivity | Rationale |
| SNAr | Amine, Base | 2-Amino-6-chloro-3-nitropyridine | C2-Substitution | Strong inductive effect of the nitro group at the ortho position.[1] |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-6-chloro-3-nitropyridine | C2-Substitution | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition.[4] |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I), Base | 2-Alkynyl-6-chloro-3-nitropyridine | C2-Substitution | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition.[2] |
| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | 2-Amino-6-chloro-3-nitropyridine | C2-Substitution | Higher reactivity of C-Br vs. C-Cl bond in oxidative addition. |
| Nitro Reduction | SnCl₂ or Fe/acid | 2-Bromo-6-chloro-pyridin-3-amine | Selective reduction of NO₂ | Chemoselective reagents that do not typically reduce aryl halides. |
Note: The information in this table is based on established principles of chemical reactivity and data from analogous systems. Specific quantitative data for this compound is limited in the readily available literature.
Visualizations
Caption: Regioselective pathways in reactions of this compound.
Caption: A potential synthetic workflow utilizing the regioselectivity.
Conclusion
The regioselectivity of reactions involving this compound is a predictable and controllable aspect of its chemistry, making it a valuable tool for synthetic chemists. In palladium-catalyzed cross-coupling reactions, the greater reactivity of the C-Br bond over the C-Cl bond allows for selective functionalization at the C2 position. In nucleophilic aromatic substitution reactions, the C2 position is generally the preferred site of attack under kinetic control due to the strong inductive effect of the adjacent nitro group. Finally, the nitro group can be selectively reduced in the presence of the halogen substituents using appropriate reagents. A thorough understanding of these principles, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of novel molecules for a wide range of applications.
References
The Strategic Utility of 2-Bromo-6-chloro-3-nitropyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chloro-3-nitropyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms and a nitro group, offers a versatile platform for the synthesis of complex molecular architectures, particularly those targeting key signaling pathways in various diseases. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its role as a precursor to potent kinase inhibitors. Detailed experimental protocols for key transformations, a summary of relevant quantitative data from analogous compounds, and a visualization of the p38 MAP kinase signaling pathway are presented to facilitate its application in drug discovery and development.
Introduction: The Versatility of a Polysubstituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic functionalization of this core structure is a cornerstone of modern drug design. This compound (Figure 1) is a commercially available[2] intermediate that presents medicinal chemists with multiple opportunities for selective chemical modification. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromo and chloro substituents offer differential reactivity for cross-coupling reactions. This multi-faceted reactivity allows for the controlled and sequential introduction of various pharmacophoric elements, making it an ideal starting material for the construction of diverse compound libraries.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Key Synthetic Transformations and Experimental Protocols
The strategic location of the functional groups on the this compound ring allows for a range of selective transformations. Below are detailed protocols for key reactions that are foundational for its use in medicinal chemistry, adapted from methodologies applied to structurally similar compounds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates SNAr reactions. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the bromine at the 2-position. This allows for the selective introduction of amine, alcohol, or thiol nucleophiles.
Experimental Protocol: Selective Amination at the C6-Position
-
Objective: To synthesize a 6-amino-2-bromo-3-nitropyridine derivative.
-
Materials: this compound, desired primary or secondary amine (e.g., (2,4-difluorophenyl)methanamine), a suitable base (e.g., K₂CO₃ or Et₃N), and a polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the 6-amino-2-bromo-3-nitropyridine derivative.
-
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is instrumental in introducing aryl or heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Coupling at the C2-Position
-
Objective: To synthesize a 2-aryl-6-chloro-3-nitropyridine derivative.
-
Materials: this compound, an arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, which is a key step in the formation of fused heterocyclic systems, such as the medicinally important imidazo[4,5-b]pyridine scaffold.
Experimental Protocol: Nitro Group Reduction
-
Objective: To synthesize a pyridine-2,3-diamine derivative.
-
Materials: A 3-nitropyridine derivative, a reducing agent (e.g., iron powder in acetic acid, or H₂ with a Pd/C catalyst), and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Procedure (using Fe/AcOH):
-
To a solution of the 3-nitropyridine derivative in ethanol and acetic acid, add iron powder (5.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the diamine derivative.
-
Application in the Synthesis of Kinase Inhibitors: A Focus on p38 MAP Kinase
The imidazo[4,5-b]pyridine core is a well-established pharmacophore in kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. This compound is an excellent starting material for the synthesis of this scaffold, with potential applications in the development of inhibitors for various kinases, including p38 MAP kinase.
The p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1][2] They play a crucial role in regulating inflammatory responses, and their dysregulation is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and some cancers.[1][3] As such, p38 MAP kinase is a significant target for therapeutic intervention.
Caption: Simplified p38 MAP Kinase Signaling Pathway.
Representative Synthesis of a p38 MAP Kinase Inhibitor Scaffold
The following workflow illustrates a plausible synthetic route to a 2,6-disubstituted imidazo[4,5-b]pyridine, a core structure found in many p38 MAP kinase inhibitors, starting from this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-chloro-3-nitropyridine is a key heterocyclic building block utilized in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern with bromo, chloro, and nitro groups allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development.[1] Understanding the solubility and stability of this compound is critical for its effective use in synthetic protocols, formulation development, and for ensuring its quality and shelf-life. This technical guide provides a summary of the available physicochemical properties of this compound and outlines detailed experimental protocols for determining its solubility and stability profile.
Physicochemical Properties
Currently, detailed quantitative data on the solubility of this compound in various solvents is not extensively available in the public domain. However, its general chemical and physical properties have been reported and are summarized below. The compound is described as a light yellow to yellow solid.[2][3]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂BrClN₂O₂ | [4][5] |
| Molecular Weight | 237.44 g/mol | [4][5] |
| Appearance | Light yellow to yellow solid | [2][3] |
| Boiling Point | 277.2 ± 35.0 °C (760 Torr) | [2][3] |
| Density | 1.936 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2][3] |
| Flash Point | 121.5 ± 25.9 °C | [2][3] |
| Storage Temperature | 2-8°C or -20°C, under inert gas (Nitrogen or Argon) | [2][3][5] |
Solubility Profile
To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided below.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol outlines the shake-flask method, a standard technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
A standard calibration curve of the compound in the same solvent should be prepared to accurately determine the concentration.
-
-
Data Reporting:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or g/100 mL.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Stability Profile
The stability of this compound is a critical parameter, particularly as it is used as a pharmaceutical intermediate.[1] While supplier information suggests storage at refrigerated temperatures under an inert atmosphere, indicating potential instability at ambient conditions, specific degradation kinetics and pathways are not publicly documented.[2][3][5] Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways and to assess the intrinsic stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
pH meter
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature for a defined period, as base-catalyzed degradation is often faster.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of HPLC grade water. Store at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and protect from light.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C). Also, expose a solution of the compound to the same temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A PDA detector is useful for assessing peak purity, and an MS detector can help in the identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products.
-
Propose potential degradation pathways based on the identified products.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
References
An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-chloro-3-nitropyridine
This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to 2-Bromo-6-chloro-3-nitropyridine (CAS No: 91678-23-8). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may work with this compound. Adherence to these guidelines is critical to ensure personnel safety and operational integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] The primary and most severe hazard is its acute oral toxicity.[1][2] All personnel must be fully aware of its GHS classification before handling.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed[1][2] |
Note: While the primary classification is for acute oral toxicity, due to the presence of halogen and nitro groups, irritation to the skin, eyes, and respiratory system should be considered a potential hazard. The toxicological properties have not been fully investigated.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrClN₂O₂ | [1][4][5] |
| Molecular Weight | 237.44 g/mol | [1][4][5] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 64 - 69 °C / 147.2 - 156.2 °F | [3] |
| Boiling Point | 277.2 ± 35.0 °C (at 760 Torr) | [4][5] |
| Density | 1.936 ± 0.06 g/cm³ (at 20 °C) | [4] |
| Flash Point | 121.5 ± 25.9 °C | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4][5] |
Handling and Storage
Strict protocols must be followed to minimize exposure and maintain the stability of the compound.
3.1 Engineering Controls All weighing, transferring, and handling operations involving this compound solid or its solutions must be conducted within a certified chemical fume hood to control airborne levels and prevent inhalation.[6][7] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6][8]
3.2 Handling Procedures
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
-
Do not breathe dust; avoid dust formation during handling.[3][7]
-
Use non-sparking tools.
-
Wear all mandatory personal protective equipment (PPE) as detailed in Section 4.
-
Do not eat, drink, or smoke in the handling area.[6]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3][8]
3.3 Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[8]
-
For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][5]
-
Store locked up, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][8]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Chemical safety goggles and a face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin/Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile rubber). | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.[6] |
| Body | A fully-buttoned, chemical-resistant lab coat. | Wear appropriate protective clothing to prevent any possibility of skin exposure.[3][6] |
| Respiratory | Use only within a certified chemical fume hood. | If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator with a suitable filter for particulates.[3][6][8] |
Experimental Protocols
Detailed methodologies for safety-related procedures are crucial. The following represents a standard protocol for the safe handling of this compound during a typical laboratory weighing and transfer operation.
5.1 Protocol: Safe Weighing and Transfer of Solid Compound
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Ensure the workspace is clean and uncluttered.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Gather all necessary equipment (spatula, weighing paper/boat, secondary container).
-
Don all required PPE as specified in Table 3.
-
-
Handling:
-
Perform all manipulations within the fume hood.
-
Carefully open the main container. Avoid generating dust.
-
Using a clean spatula, carefully transfer the desired amount of the solid compound to a tared weighing vessel.
-
Once the desired weight is achieved, securely close the main container.
-
Carefully transfer the weighed solid to the reaction vessel or solvent.
-
-
Post-Handling:
-
Clean the spatula and any contaminated surfaces within the fume hood.
-
Properly dispose of contaminated weighing paper and gloves as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid and Emergency Response
Immediate and appropriate action is critical in the event of an exposure.
-
Ingestion (IF SWALLOWED): Immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth. Do not induce vomiting.
-
Inhalation (IF INHALED): Remove person to fresh air and keep comfortable for breathing.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[6]
-
Skin Contact (IF ON SKIN): Wash with plenty of soap and water.[3] Immediately remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.[6]
-
Eye Contact (IF IN EYES): Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][6]
Caption: A logical workflow for first aid response following an exposure event.
Stability and Reactivity
-
Reactivity: The compound is not known to be reactive under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][8]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and hydrogen chloride gas.[3]
Toxicological Information
The toxicological profile of this compound has not been fully investigated. The primary known information is summarized below.
Table 4: Toxicological Summary
| Effect | Classification/Data | Notes |
| Acute Oral Toxicity | Category 3 (H301: Toxic if swallowed) | This is the primary GHS classification for this compound.[1][2] |
| Mutagenic Effects | No information available | [3] |
| Reproductive Effects | No information available | [3] |
| Teratogenicity | No information available | [3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (based on similar compounds) | The respiratory system is a potential target.[3][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | No information available | [3] |
Given the lack of comprehensive data, the compound should be handled with caution as if it were potentially irritating to the skin, eyes, and respiratory system, and as if other long-term effects are unknown.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 91678-23-8 [m.chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction on 2-bromo-6-chloro-3-nitropyridine. This electron-deficient dihalogenated pyridine derivative is a valuable building block in medicinal chemistry and materials science. The protocols and data presented herein are compiled from established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. For a substrate such as this compound, the reaction's success and regioselectivity are highly dependent on the choice of catalyst, ligand, base, and solvent. The presence of two different halogen atoms and an electron-withdrawing nitro group introduces specific challenges and considerations.
Regioselectivity: The inherent reactivity order of halogens in Suzuki couplings is generally I > Br > OTf >> Cl.[1][2] For this compound, the C-Br bond at the C2 position is expected to be significantly more reactive than the C-Cl bond at the C6 position. This is due to both the intrinsic reactivity difference between bromine and chlorine and the electronic activation provided by the adjacent nitro group at the C3 position. Therefore, selective coupling at the C2 position is anticipated under carefully controlled conditions.
Data Presentation: Recommended Reaction Conditions
The following tables summarize typical starting conditions for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.
Table 1: Catalyst Systems for Electron-Deficient Aryl Halides
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. May require higher temperatures for less reactive substrates. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | 2-5 |
Table 2: Suggested Starting Conditions for Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) | Arylboronic acid (1.2-1.5 equiv) | Arylboronic acid (1.2-1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | PdCl₂(dppf) (3 mol%) | Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) |
| Base | K₂CO₃ (2.0-3.0 equiv) | Na₂CO₃ (2.0-3.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (9:1) | 1,4-Dioxane / H₂O (2:1) |
| Temperature | 80-100 °C | 85-110 °C | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
The following is a general, representative protocol for the Suzuki coupling of this compound. This protocol should be adapted and optimized for the specific boronic acid being used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst.[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3][4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[4][5] It is crucial that the solvent is thoroughly degassed to prevent oxidation of the palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloro-3-nitropyridine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logical flow for predicting regioselectivity.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-chloro-3-nitropyridine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its broad substrate scope and functional group tolerance. These application notes provide a detailed overview and experimental protocols for the selective Buchwald-Hartwig amination of 2-Bromo-6-chloro-3-nitropyridine with various primary amines. The selective functionalization of this dihalogenated and electron-deficient pyridine core allows for the synthesis of a diverse range of substituted aminopyridines, which are valuable intermediates in the development of novel pharmaceuticals and other functional molecules.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic and heteroaromatic substrates is primarily governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for halogens in this transformation is I > Br > Cl > F. In the case of this compound, the Carbon-Bromine (C-Br) bond is significantly more susceptible to oxidative addition than the Carbon-Chlorine (C-Cl) bond. This inherent difference in reactivity allows for the selective amination at the 2-position, leaving the chloro substituent at the 6-position intact for potential subsequent cross-coupling reactions or other transformations. The presence of the electron-withdrawing nitro group at the 3-position further activates the pyridine ring towards nucleophilic attack, though its electronic influence on the relative reactivity of the two halogen atoms is secondary to the inherent bond strength differences.
Reaction Scheme
The general reaction scheme for the selective Buchwald-Hartwig amination of this compound with a primary amine is depicted below:
Caption: General reaction scheme for the selective Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions and Yields
| Entry | Primary Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |
| 3 | Cyclopropylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 10 | 82 |
| 4 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 75 |
| 5 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 88 |
Note: The yields reported are isolated yields after purification by column chromatography. Reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Experimental Protocols
Below are detailed experimental protocols for selected examples from the comparison table, providing a practical basis for designing experiments.
Protocol 1: Synthesis of 2-(Benzylamino)-6-chloro-3-nitropyridine
Materials:
-
This compound (1.0 mmol, 237 mg)
-
Benzylamine (1.2 mmol, 129 mg, 131 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk tube or sealed reaction vial
Experimental Workflow:
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
To a Schlenk tube under an argon atmosphere, add this compound (237 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by benzylamine (131 µL, 1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(benzylamino)-6-chloro-3-nitropyridine as a yellow solid.
Protocol 2: Synthesis of 2-(n-Butylamino)-6-chloro-3-nitropyridine
Materials:
-
This compound (1.0 mmol, 237 mg)
-
n-Butylamine (1.2 mmol, 88 mg, 119 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 18.7 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk tube or sealed reaction vial
Procedure:
-
To a Schlenk tube under an argon atmosphere, add this compound (237 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and potassium phosphate (424 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by n-butylamine (119 µL, 1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(n-butylamino)-6-chloro-3-nitropyridine.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
The organic solvents used are flammable. Avoid open flames and sources of ignition.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
-
Low or no conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The catalyst or ligand may have degraded. Consider using a pre-catalyst. The base may not be strong enough for the specific amine; consider screening other bases.
-
Formation of side products: The formation of dehalogenated byproducts can occur. Lowering the reaction temperature or changing the ligand may mitigate this. If diarylation is observed, reducing the equivalents of the amine or lowering the reaction time may be beneficial.
-
Difficult purification: The polarity of the product may be similar to that of the starting material or byproducts. Careful optimization of the eluent system for column chromatography is necessary.
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and selective method for the synthesis of a variety of 2-amino-6-chloro-3-nitropyridine derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific primary amine substrate. The protocols provided herein serve as a valuable starting point for researchers in the development of novel compounds for pharmaceutical and materials science applications.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-chloro-3-nitropyridine. This versatile building block, featuring distinct electronic and steric properties, is a valuable starting material in the synthesis of novel compounds for pharmaceutical and materials science research. The presence of two different halogen atoms at positions 2 and 6, along with a nitro group at position 3, allows for selective functionalization, making it an attractive scaffold for creating diverse molecular architectures.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For a substrate such as this compound, the differential reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond, allowing for chemoselective functionalization at the 2-position.[2] This selective reactivity is fundamental to the synthetic strategies outlined in these notes.
The four primary palladium-catalyzed cross-coupling reactions detailed herein are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these transformations provides a powerful method for introducing a wide range of substituents onto the pyridine core.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound. Please note that specific yields are highly dependent on the reaction scale, purity of reagents, and precise experimental conditions.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | [Data not available in search results] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | [Data not available in search results] |
Table 2: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 110 | 16 | [Data not available in search results] |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | NaOAc | NMP | 120 | 24 | [Data not available in search results] |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 65 | 6 | [Data not available in search results] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 80 | 12 | [Data not available in search results] |
Table 4: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 18 | [Data not available in search results] |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | NaOtBu | Dioxane | 110 | 24 | [Data not available in search results] |
Note: While specific experimental data for this compound was not found in the provided search results, the conditions listed are based on established protocols for similar bromopyridine derivatives and serve as a starting point for optimization.[2][3]
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. It is crucial to optimize these conditions for each specific substrate and reaction scale. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol
This reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and an organoboron compound.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene.[5][6]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate, 1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%, if required)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a Schlenk flask, combine this compound, the palladium catalyst, the phosphine ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C).[2]
-
Stir vigorously and monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture and filter to remove any inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling Protocol
This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts.[7]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)
-
Base (an amine, e.g., Et₃N, i-Pr₂NH, often used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise while stirring.
-
Heat the reaction to the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction and dilute with an organic solvent.
-
Filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify via column chromatography.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a method for forming C-N bonds between an aryl halide and an amine.[8]
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, SPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized scheme for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloro-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The presence of two distinct halogen atoms (bromine and chlorine) at positions activated by a strong electron-withdrawing nitro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of a wide range of nucleophiles, enabling the construction of complex molecular architectures. These application notes provide a detailed overview of the reactivity, regioselectivity, and experimental protocols for conducting SNAr reactions on this compound.
Regioselectivity of Nucleophilic Aromatic Substitution
The regioselectivity of SNAr reactions on this compound is primarily governed by the electronic effects of the nitro group. The nitro group, being a potent electron-withdrawing group, activates both the C-2 and C-6 positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
Generally, nucleophilic attack is favored at the position ortho to the nitro group (C-2) over the para position (C-6). This preference is attributed to the strong inductive electron-withdrawing effect of the nitro group, which renders the C-2 carbon more electrophilic. While the resonance effect activates both positions, the inductive effect is more localized and has a stronger influence on the adjacent carbon. Therefore, reactions with most nucleophiles will predominantly yield the 2-substituted-6-chloro-3-nitropyridine isomer.
The relative reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in SNAr reactions on electron-deficient aromatic rings is generally comparable, with bromide sometimes being a slightly better leaving group. However, given the strong electronic directing effect of the ortho-nitro group, the site of nucleophilic attack is the primary determinant of the product formed, not the identity of the halogen.
Data Presentation: Nucleophilic Substitution on Dihalo-3-nitropyridines
Quantitative data for nucleophilic aromatic substitution on this compound is not extensively available in the public literature. However, data from the closely related and structurally analogous compound, 2,6-dichloro-3-nitropyridine, provides valuable insights into the expected reactivity and yields. The substitution on this analog consistently occurs at the C-2 position.
| Nucleophile | Product | Reagents and Conditions | Yield (%) | Reference |
| Ammonia | 2-Amino-6-chloro-3-nitropyridine | Aqueous ammonia in methanol, 35-40°C | 56-92% | [1][2][3] |
| Ammonia | 2-Amino-6-chloro-3-nitropyridine | Ammonia gas in isopropanol, 20-30°C, 24h | Not specified | [2] |
| Sodium Methoxide | 2-Methoxy-6-chloro-3-nitropyridine | Sodium methoxide in methanol, 25-30°C | High | [3] |
Note: The data presented is for the analogous substrate 2,6-dichloro-3-nitropyridine and is intended to be indicative of the expected outcome for this compound.
Experimental Protocols
The following are general protocols for conducting nucleophilic aromatic substitution reactions on this compound with common classes of nucleophiles. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Amination with a Primary or Secondary Amine
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or an alcohol like ethanol)
-
Optional: Base (e.g., Triethylamine, Diisopropylethylamine) if the amine salt is used or to scavenge the generated HBr.
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL per gram of substrate).
-
Add the amine (1.1 - 2.0 eq). If using an amine salt, add a non-nucleophilic base (1.5 - 2.5 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-80°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (amine hydrobromide) has formed, it can be removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is then subjected to an aqueous work-up. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-6-chloro-3-nitropyridine derivative.
Protocol 2: Alkoxylation with an Alkoxide
This protocol describes a general procedure for the reaction of this compound with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium or potassium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous corresponding alcohol (e.g., methanol, ethanol)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the sodium or potassium alkoxide (1.1 - 1.5 eq).
-
Add the corresponding anhydrous alcohol to dissolve the alkoxide.
-
To this solution, add this compound (1.0 eq) either as a solid in portions or as a solution in the same anhydrous alcohol.
-
Stir the reaction mixture at room temperature or heat gently (e.g., reflux) as needed. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-alkoxy-6-chloro-3-nitropyridine.
Protocol 3: Thiolation with a Thiolate
This protocol outlines a general procedure for the reaction of this compound with a thiol nucleophile.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl thiol)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), Sodium hydroxide (NaOH))
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), THF)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the thiol (1.1 - 1.5 eq) and the anhydrous solvent.
-
Cool the solution in an ice bath (0°C).
-
Carefully add the base (1.1 - 1.5 eq) in portions to generate the thiolate in situ.
-
After stirring for a short period (e.g., 15-30 minutes), add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive thiols.
-
Upon completion, quench the reaction by pouring it into cold water or an acidic aqueous solution (e.g., dilute HCl) to neutralize any excess base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain the 2-thioether-6-chloro-3-nitropyridine derivative.
Visualizations
Signaling Pathway: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow: General SNAr Protocol
Caption: General experimental workflow for SNAr reactions.
Logical Relationship: Substituent Effects on Regioselectivity
Caption: Factors influencing regioselectivity in SNAr reactions.
References
Application Notes and Protocols: Synthesis of Aminopyridines Using 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted aminopyridines using 2-Bromo-6-chloro-3-nitropyridine as a starting material. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reactive sites, which allow for sequential and regioselective functionalization.
The primary synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr) : An amine displaces one of the halogen substituents on the pyridine ring.
-
Reduction of the Nitro Group : The nitro group is subsequently reduced to a primary amine, yielding a diaminopyridine derivative.
These aminopyridine and diaminopyridine scaffolds are crucial intermediates in the development of pharmaceuticals, agrochemicals, and other advanced chemical entities.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the nitro group. This activation facilitates the displacement of a halogen leaving group by an amine nucleophile through an addition-elimination mechanism, which proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
Regioselectivity
The nitro group at the C3 position activates both the ortho position (C2, bearing the bromo group) and the para position (C6, bearing the chloro group) for nucleophilic attack. However, the inductive effect of the nitro group is strongest at the adjacent C2 position, making it more electron-deficient.[2] Consequently, nucleophilic attack is generally favored at the C2 position, leading to the selective displacement of the bromide ion. While this is the kinetically favored pathway, reaction conditions and the nature of the nucleophile can influence the final product distribution.[2]
Caption: General workflow for the SNAr reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the SNAr reaction on activated halopyridines. Optimization may be required for specific amine nucleophiles and for the this compound substrate.
| Entry | Amine Type | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Primary Aliphatic | Benzylamine | Dioxane | K₃PO₄ | 100 | 16 | 70-80 |
| 2 | Secondary Aliphatic | Morpholine | Toluene | NaOtBu | 100 | 8 | 80-95 |
| 3 | Primary Aromatic | Aniline | Toluene | Cs₂CO₃ | 110 | 12 | 75-85 |
| 4 | Ammonia | Aq. Ammonia | Isopropanol | - | 20-30 | 24 | >90 |
Yields are estimated based on reactions with analogous 2-halopyridines and may vary.
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., DMSO, Ethanol, or Toluene)
-
Optional: Base such as K₂CO₃ or triethylamine (TEA) (1.5 eq)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
-
Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.
-
Dissolve the starting material in the chosen anhydrous solvent (to a concentration of approx. 0.1-0.5 M).
-
Add the amine nucleophile to the solution. If using an optional external base, add it at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, pour the reaction mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure aminopyridine derivative.
Protocol 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine
This protocol is adapted from a procedure for a similar substrate, 2,6-dichloro-3-nitropyridine.[3]
Materials:
-
This compound (1.0 eq)
-
Aqueous or gaseous ammonia (excess)
-
Isopropanol
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Dissolve this compound in isopropanol (approx. 0.5 M) in a suitable reaction vessel.
-
With stirring at room temperature (20-30 °C), add an excess of aqueous ammonia or bubble ammonia gas through the solution.
-
Stir the resulting suspension at room temperature for 24 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
The product, 2-amino-6-chloro-3-nitropyridine, often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Part 2: Reduction of the Nitro Group
The second key transformation is the reduction of the 3-nitro group to a 3-amino group, yielding a substituted 2,3-diaminopyridine. This is a crucial step for accessing scaffolds used in various drug discovery programs. Several methods are available for this reduction, with the choice depending on the presence of other reducible functional groups and desired reaction conditions.[4][5][6]
Caption: General workflow for nitro group reduction.
Data Presentation: Comparison of Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yields, easy product isolation. | Pd/C can cause dehalogenation; requires specialized pressure equipment.[7] |
| Catalytic Hydrogenation | H₂, Raney Ni | Less prone to causing dehalogenation of aryl chlorides.[7] | Catalyst can be pyrophoric; requires careful handling. |
| Metal/Acid Reduction | Fe, Acetic Acid | Mild, cost-effective, tolerates many functional groups. | Requires filtration of iron salts; workup can be extensive. |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl/EtOH | Mild conditions, good for sensitive substrates.[7] | Generates tin waste, which requires proper disposal.[8] |
Experimental Protocols
Protocol 3: Reduction using Catalytic Hydrogenation (Pd/C)
Materials:
-
Substituted 2-amino-6-chloro-3-nitropyridine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve the nitro-aminopyridine in a suitable solvent like ethanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the air, and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 bar or 50 psi).[4]
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude diaminopyridine product.
-
If necessary, purify the product by column chromatography or recrystallization.
Protocol 4: Reduction using Iron in Acidic Medium
Materials:
-
Substituted 2-amino-6-chloro-3-nitropyridine (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Glacial acetic acid or ethanol/water with ammonium chloride
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend the nitro-aminopyridine in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add iron powder to the suspension, followed by a catalytic amount of ammonium chloride or acetic acid.[9]
-
Heat the reaction mixture to reflux (70-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is often accompanied by a color change.
-
After completion (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts, washing thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water. Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the diaminopyridine product.
Overall Synthetic Pathway
The two-step sequence provides an efficient route to synthesize 2,3-diamino-6-chloropyridine derivatives, which are valuable precursors for more complex heterocyclic systems.
Caption: Two-step synthesis of diaminopyridines.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Sonogashira coupling reaction of 2-Bromo-6-chloro-3-nitropyridine with terminal alkynes. The provided methodology is based on established principles of palladium-catalyzed cross-coupling reactions and aims to achieve selective C-C bond formation at the more reactive C-Br bond.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, tolerates a wide range of functional groups, and has found extensive application in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1]
For dihalogenated substrates like this compound, selective coupling is often desired. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > OTf > Br > Cl.[2][3] This differential reactivity allows for the selective functionalization of the C-Br bond over the more robust C-Cl bond by carefully controlling the reaction conditions.[3][4] The electron-withdrawing nitro group at the 3-position is expected to activate both halide positions towards nucleophilic aromatic substitution but should not interfere with the oxidative addition step of the catalytic cycle.
Key Reaction Parameters
The following table summarizes typical conditions for Sonogashira coupling reactions, adaptable for the selective coupling of this compound.
| Parameter | Component/Condition | Typical Range/Examples | Rationale & Key Considerations |
| Aryl Halide | This compound | 1.0 equivalent | The substrate for the coupling reaction. |
| Alkyne | Various terminal alkynes | 1.0 - 1.5 equivalents | The coupling partner. A slight excess can drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 5 mol% | The primary catalyst for the cross-coupling reaction. |
| Copper(I) Cocatalyst | CuI | 1 - 10 mol% | Facilitates the formation of the copper acetylide intermediate.[1][2] |
| Base | Et₃N, i-Pr₂NH, BuNH₂ | 2 - 10 equivalents | Acts as a scavenger for the hydrogen halide produced and promotes the formation of the copper acetylide. Can sometimes be used as the solvent.[1][2] |
| Solvent | THF, DMF, Dioxane, Toluene | Anhydrous and degassed | The choice of solvent can influence reaction rate and solubility of reagents. |
| Temperature | Room Temperature to 100 °C | Start with milder temperatures (RT to 50 °C) to favor selective C-Br coupling. Higher temperatures may lead to C-Cl coupling. | |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC/LC-MS. | |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium catalyst and side reactions like the homocoupling of alkynes (Glaser coupling). |
Experimental Protocol: Selective Monocoupling at the Bromine Position
This protocol is designed to favor the selective Sonogashira coupling of a terminal alkyne with the bromine at the 2-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and the copper cocatalyst (e.g., CuI, 0.04 eq.).
-
Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-alkynyl-6-chloro-3-nitropyridine.
Experimental Workflow
Caption: Experimental workflow for the selective Sonogashira coupling.
Signaling Pathway of the Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Safety Precautions
-
Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents and amine bases are flammable and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
-
Low or no conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium catalyst may need to be activated or a different ligand system may be required. Increasing the temperature may also improve the reaction rate, but with the risk of losing selectivity.
-
Formation of homocoupled alkyne (Glaser coupling): This side reaction is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.[5]
-
Low selectivity (reaction at the C-Cl bond): The reaction temperature may be too high. Perform the reaction at room temperature or even lower temperatures to favor the more reactive C-Br bond. Using a less active catalyst system might also improve selectivity.
By following this detailed protocol and considering the provided application notes, researchers can effectively perform the selective Sonogashira coupling on this compound for the synthesis of novel compounds for various applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Heterocyclic scaffolds, particularly those based on the pyridine ring, are prevalent in many approved kinase inhibitors due to their ability to form key interactions within the ATP-binding site of these enzymes.
2-Bromo-6-chloro-3-nitropyridine is a versatile and highly functionalized starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) and an electron-withdrawing nitro group, provides multiple reactive sites for sequential and selective chemical modifications. This allows for the systematic construction of diverse compound libraries to explore the structure-activity relationships (SAR) of potential drug candidates. The differential reactivity of the C-Br and C-Cl bonds, coupled with the potential for nitro group reduction to a key amino functionality, makes this reagent an attractive building block in drug discovery campaigns.
Synthetic Strategies and Key Transformations
The strategic functionalization of this compound allows for the creation of a wide array of substituted pyridine cores for kinase inhibitor synthesis. The primary synthetic utility lies in the sequential displacement of the bromo and chloro substituents via cross-coupling reactions, followed by the reduction of the nitro group to an amine, which can then be further elaborated.
A general synthetic approach involves an initial, more facile cross-coupling reaction at the C2-bromo position, followed by a subsequent transformation at the C6-chloro position. The resulting 2,6-disubstituted-3-nitropyridine can then undergo nitro group reduction to yield a 3-amino-2,6-disubstituted pyridine intermediate. This intermediate is a versatile scaffold for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
Key synthetic transformations for derivatizing this compound include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, introducing alkynyl groups.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a diverse range of amines.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of nucleophiles such as alkoxides or thiolates.
-
Nitro Group Reduction: Conversion of the nitro group to an amine, a key functional group for further derivatization, often via amide bond formation.
Experimental Protocols
The following protocols are representative methods for the synthesis of kinase inhibitor scaffolds from this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes the selective cross-coupling of an arylboronic acid at the more reactive C2-bromo position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-chloro-3-nitropyridine.
Protocol 2: Buchwald-Hartwig Amination at the C6-Position
This protocol details the amination of the C6-chloro position of a 2-aryl-6-chloro-3-nitropyridine intermediate.
Materials:
-
2-Aryl-6-chloro-3-nitropyridine (from Protocol 1, 1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the 2-aryl-6-chloro-3-nitropyridine and anhydrous toluene.
-
Add the desired amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford the 2-aryl-6-amino-3-nitropyridine derivative.
Protocol 3: Nitro Group Reduction
This protocol describes the reduction of the nitro group to an amine, a crucial step in generating a versatile intermediate for further functionalization.
Materials:
-
2,6-Disubstituted-3-nitropyridine (from Protocol 2, 1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)
-
Ethanol (EtOH)
-
2 M Potassium hydroxide (KOH) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the 2,6-disubstituted-3-nitropyridine in ethanol (5 mL per mmol of substrate) in a round-bottom flask, add stannous chloride dihydrate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a 2 M KOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2,6-disubstituted pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Data Presentation
The following tables summarize representative data for a hypothetical series of kinase inhibitors synthesized from this compound, targeting a generic tyrosine kinase (TK).
Table 1: Synthesis of 3-Amino-2,6-disubstituted Pyridine Intermediates
| Compound ID | R¹ (from Suzuki Coupling) | R² (from Amination) | Overall Yield (%) |
| INT-1 | Phenyl | Morpholino | 65 |
| INT-2 | 4-Methoxyphenyl | Morpholino | 68 |
| INT-3 | 3-Thienyl | Piperidin-1-yl | 62 |
| INT-4 | Pyridin-3-yl | Cyclopropylamino | 55 |
Table 2: In Vitro Inhibitory Activity of Final Compounds
Final compounds were obtained by acylation of the 3-amino group of the corresponding intermediate with a suitable acyl chloride.
| Compound ID | R¹ (from Suzuki Coupling) | R² (from Amination) | R³ (Acyl Group) | TK IC₅₀ (nM) |
| FIN-1 | Phenyl | Morpholino | Benzoyl | 150 |
| FIN-2 | 4-Methoxyphenyl | Morpholino | Benzoyl | 85 |
| FIN-3 | 3-Thienyl | Piperidin-1-yl | Acetyl | 210 |
| FIN-4 | Pyridin-3-yl | Cyclopropylamino | Benzoyl | 45 |
Mandatory Visualizations
Application Notes and Protocols for the Selective Reduction of 2-Bromo-6-chloro-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective reduction of the nitro group in 2-Bromo-6-chloro-3-nitropyridine derivatives, yielding the corresponding 2-Bromo-6-chloro-pyridin-3-amine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below utilize common laboratory reagents and techniques, focusing on methods known for their selectivity and functional group tolerance, thereby preserving the bromo and chloro substituents.
Introduction
The selective reduction of a nitro group in the presence of halogen substituents on a pyridine ring is a common challenge in organic synthesis. The target molecule, this compound, contains two such halogens, which are susceptible to reduction under harsh conditions. Therefore, mild and selective reduction methods are required. This document details two primary methods for this transformation: reduction with iron in the presence of an ammonium salt and catalytic hydrogenation using Raney Nickel. These methods are widely applicable and known to be compatible with aryl halides.
Data Presentation
The following table summarizes the key quantitative data for the described selective reduction methods. The data is compiled from established procedures for structurally related compounds and represents typical experimental parameters and expected outcomes.
| Parameter | Method 1: Fe/NH₄Cl Reduction | Method 2: Catalytic Hydrogenation (Raney Ni) |
| Substrate | This compound | This compound |
| Product | 2-Bromo-6-chloro-pyridin-3-amine | 2-Bromo-6-chloro-pyridin-3-amine |
| Reducing Agent | Iron powder (Fe) | Hydrogen gas (H₂) |
| Catalyst/Additive | Ammonium chloride (NH₄Cl) | Raney® Nickel |
| Solvent | Ethanol/Water | Ethanol or Methanol |
| Temperature | 70-80 °C | Room Temperature to 50 °C |
| Reaction Time | 1-3 hours | 2-6 hours |
| Typical Yield | 85-95% | 90-98% |
| Key Advantages | Cost-effective, tolerant of halides. | High yield, clean reaction profile. |
| Potential Issues | Heterogeneous reaction, filtration of iron salts. | Pyrophoric catalyst, requires specialized equipment. |
Experimental Protocols
Method 1: Selective Reduction using Iron and Ammonium Chloride
This protocol describes the reduction of the nitro group using iron powder and ammonium chloride in a mixed solvent system. This method is advantageous due to its low cost, mild reaction conditions, and high tolerance for halogen functional groups.[1][2]
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a 4:1 mixture of ethanol and water as the solvent.
-
To this solution, add iron powder (10.0 eq) and ammonium chloride (10.0 eq).
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Bromo-6-chloro-pyridin-3-amine.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Method 2: Selective Catalytic Hydrogenation using Raney Nickel
This protocol details the selective reduction of the nitro group via catalytic hydrogenation using Raney Nickel. This method is highly efficient and often provides very clean products with high yields. Raney Nickel is particularly suitable for substrates containing aromatic chlorides and bromides as it minimizes dehalogenation.[3]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Carefully add Raney® Nickel (typically 10-20% by weight of the substrate) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry.
-
Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (up to 50 °C) for 2-6 hours. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with the reaction solvent. Caution: The filter cake containing Raney Nickel should be kept wet to prevent ignition upon exposure to air.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-Bromo-6-chloro-pyridin-3-amine.
-
Purify the product by recrystallization or column chromatography if required.
Visualizations
The following diagrams illustrate the experimental workflows for the two described selective reduction methods.
Caption: Workflow for Fe/NH₄Cl Reduction.
Caption: Workflow for Catalytic Hydrogenation.
References
Application Notes and Protocols: 2-Bromo-6-chloro-3-nitropyridine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-bromo-6-chloro-3-nitropyridine as a versatile building block in solid-phase organic synthesis (SPOS). The inherent reactivity differences between the bromo and chloro substituents, coupled with the directing effect of the nitro group, make this scaffold ideal for the creation of diverse libraries of substituted pyridine derivatives.
Introduction
This compound is a trifunctionalized heterocyclic compound that serves as an excellent starting material for the construction of complex molecular architectures. In the context of solid-phase organic synthesis, it can be immobilized on a solid support, allowing for sequential and site-selective functionalization. This approach facilitates high-throughput synthesis and purification, which are critical in drug discovery and materials science. The distinct reactivities of the C2-bromine and C6-chlorine atoms allow for orthogonal chemical transformations, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr), to be performed in a controlled manner.
Core Principles and Workflow
The strategy for utilizing this compound in SPOS typically involves three main stages:
-
Immobilization: The pyridine scaffold is attached to a solid support, often through a traceless linker, to facilitate purification by simple filtration and washing.
-
Sequential Functionalization: The reactive sites (C2-Br, C6-Cl, and potentially the C5 position after reduction of the nitro group) are sequentially modified using various chemical transformations.
-
Cleavage: The final, purified compound is released from the solid support.
This workflow is depicted in the diagram below.
Experimental Protocols
The following protocols are representative methods for the solid-phase synthesis of a disubstituted 3-aminopyridine library starting from this compound.
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of the pyridine scaffold to a Merrifield resin via a traceless silicon linker strategy, analogous to methods used for other halopyridines.
Materials:
-
Merrifield resin (100-200 mesh, 1.0 mmol/g loading)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Dry tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell Merrifield resin (1.0 g, 1.0 mmol) in dry THF (10 mL) for 30 minutes in a flame-dried round-bottom flask under an argon atmosphere.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 mmol) to a solution of diisopropylamine (1.1 mmol) in dry THF at -78 °C.
-
To the swollen resin, add the freshly prepared LDA solution and stir at -78 °C for 1 hour.
-
Add a solution of this compound (1.5 mmol) in dry THF to the resin slurry and allow the reaction to warm to room temperature overnight.
-
Wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Sequential Cross-Coupling and Nucleophilic Substitution
This protocol outlines the selective functionalization at the C2 and C6 positions of the immobilized pyridine.
Part A: Suzuki-Miyaura Coupling at the C2-Position
Materials:
-
Immobilized this compound resin (0.5 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Anhydrous DMF
Procedure:
-
Swell the resin in a mixture of 1,4-dioxane and DMF (4:1, 10 mL) for 30 minutes.
-
Add the arylboronic acid, aqueous Na₂CO₃ solution (2.5 mL), and Pd(PPh₃)₄ to the resin slurry.
-
Heat the mixture at 80 °C for 12 hours under an argon atmosphere with gentle agitation.
-
Cool the reaction to room temperature and wash the resin sequentially with water (3 x 10 mL), 1,4-dioxane (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Part B: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
Materials:
-
Resin from Part A (0.5 mmol)
-
Primary or secondary amine (5.0 mmol)
-
Diisopropylethylamine (DIEA) (5.0 mmol)
-
Anhydrous DMF
Procedure:
-
Swell the resin in anhydrous DMF (10 mL) for 30 minutes.
-
Add the amine and DIEA to the resin slurry.
-
Heat the mixture at 60 °C for 16 hours with gentle agitation.
-
Cool the reaction to room temperature and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Reduction of the Nitro Group and Cleavage from Resin
This protocol details the reduction of the nitro group to an amine and the subsequent cleavage of the final product from the solid support.
Materials:
-
Resin from Protocol 2, Part B (0.5 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.5 mmol)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure:
-
Swell the resin in a mixture of EtOH and EtOAc (1:1, 10 mL).
-
Add SnCl₂·2H₂O and stir the mixture at 70 °C for 6 hours.
-
Cool to room temperature and wash the resin with EtOH (3 x 10 mL), water (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
To cleave the product, suspend the resin in a solution of 20% TFA in DCM (10 mL).
-
Stir at room temperature for 2 hours.
-
Filter the resin and wash it with DCM (3 x 5 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by preparative HPLC or silica gel chromatography.
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of a small library of substituted 3-aminopyridines. Yields are calculated based on the initial loading of the Merrifield resin.
Table 1: Suzuki-Miyaura Coupling of Immobilized this compound
| Entry | Arylboronic Acid | Product on Resin | Estimated Conversion (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-chloro-3-nitropyridine-resin | >95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloro-3-nitropyridine-resin | >95 |
| 3 | 3-Thienylboronic acid | 2-(3-Thienyl)-6-chloro-3-nitropyridine-resin | 90-95 |
Table 2: SNAr of Resin-Bound 2-Aryl-6-chloro-3-nitropyridines
| Entry | Starting Resin (from Table 1) | Amine | Product on Resin | Estimated Conversion (%) |
| 1 | Entry 1 | Morpholine | 2-Phenyl-6-morpholino-3-nitropyridine-resin | >98 |
| 2 | Entry 2 | Benzylamine | 2-(4-Methoxyphenyl)-6-(benzylamino)-3-nitropyridine-resin | >98 |
| 3 | Entry 3 | Piperidine | 2-(3-Thienyl)-6-piperidino-3-nitropyridine-resin | >98 |
Table 3: Overall Yields of Purified 3-Aminopyridines after Cleavage
| Final Compound | Starting Materials (Arylboronic Acid, Amine) | Overall Yield (%) | Purity by HPLC (%) |
| 1 | Phenylboronic acid, Morpholine | 75 | >95 |
| 2 | 4-Methoxyphenylboronic acid, Benzylamine | 72 | >95 |
| 3 | 3-Thienylboronic acid, Piperidine | 68 | >95 |
Conclusion
This compound is a highly valuable and versatile building block for solid-phase organic synthesis. The protocols and data presented herein demonstrate a robust and efficient methodology for the construction of diverse libraries of substituted pyridines. The ability to perform sequential, site-selective reactions on a solid support, followed by a straightforward cleavage and purification process, makes this an attractive approach for applications in drug discovery and materials science. Researchers can adapt these protocols to introduce a wide variety of substituents, thereby accessing novel chemical space.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 2-Bromo-6-chloro-3-nitropyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-6-chloro-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for improving reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura reaction with this compound challenging?
A1: The substrate this compound presents several challenges that can lead to low yields or reaction failure. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Additionally, the presence of two different halogen atoms (bromine and chlorine) raises the issue of selective coupling. The strong electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring.
Q2: Which halogen is expected to react preferentially, the bromine at C2 or the chlorine at C6?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. This is due to the difference in carbon-halogen bond dissociation energies, with the C-Br bond being weaker and more readily undergoing oxidative addition to the palladium(0) catalyst than the C-Cl bond.[2][3] Therefore, selective mono-arylation at the C2 position (C-Br bond) is generally expected under carefully controlled conditions. Achieving selective coupling at the C6 position (C-Cl bond) would require more forcing conditions or specialized catalytic systems.
Q3: What are the most common side reactions observed in this type of Suzuki coupling?
A3: Common side reactions that can reduce the yield of the desired product include:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct. This can be exacerbated by the presence of water or prolonged reaction times.
-
Dehalogenation: The replacement of a halogen atom on the pyridine ring with a hydrogen atom.
-
Double arylation: The substitution of both the bromine and chlorine atoms, which may occur under more forcing conditions.
Q4: How critical is the choice of palladium catalyst and ligand for this reaction?
A4: The choice of catalyst and ligand is crucial for a successful reaction with this challenging substrate. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough. More advanced systems utilizing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often required to promote the oxidative addition of the C-Br bond and stabilize the catalytic species.[1][5]
Q5: What is the role of the base, and which one should I choose?
A5: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid. For electron-deficient substrates like this compound, strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1] The use of milder bases like sodium carbonate (Na₂CO₃) might lead to lower yields.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst system. | Switch to a more active catalyst/ligand combination, such as a pre-formed Buchwald G3 or G4 precatalyst with a ligand like SPhos or XPhos. Increase catalyst loading to 2-5 mol%. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, typically in the range of 80-120 °C. Consider using a higher-boiling solvent like dioxane or DMF. | |
| Ineffective base. | Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Poorly degassed reaction mixture. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure the reaction is set up under a strict inert atmosphere. Use freshly degassed solvents.[4] |
| Palladium(II) precatalyst reduction issues. | Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Mixture of Mono- and Di-arylated Products | Reaction conditions are too harsh. | Lower the reaction temperature and/or reaction time to favor mono-arylation at the more reactive C-Br bond. |
| Excess of boronic acid. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid for mono-arylation. | |
| Low Yield with Electron-Deficient Boronic Acids | Slower transmetalation step. | Consider using aqueous conditions (e.g., dioxane/water mixture) which can sometimes accelerate the transmetalation of electron-poor boronic acids. |
Experimental Protocols
General Protocol for Mono-arylation at the C2-Position
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound. Optimization for specific boronic acids may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask.
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water (e.g., in a 4:1 ratio of dioxane to water) via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reaction Parameters for Optimization
| Parameter | Recommendation | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3, G4) | Buchwald precatalysts are often more efficient for challenging substrates. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are recommended. Ensure the base is anhydrous and finely powdered. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water often gives good results. Anhydrous conditions may be necessary to minimize protodeboronation. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive boronic acids but can also lead to side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yielding Suzuki reactions.
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-6-chloro-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Bromo-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Buchwald-Hartwig amination of this compound?
In the Buchwald-Hartwig amination of dihalogenated substrates, the relative reactivity of the halogens typically follows the order I > Br > Cl. Therefore, in the case of this compound, the carbon-bromine (C-Br) bond is expected to be significantly more reactive than the carbon-chlorine (C-Cl) bond. The strong electron-withdrawing effect of the nitro group at the 3-position is expected to activate both the 2- and 6-positions, but the inherent reactivity difference between bromine and chlorine will likely dominate, leading to preferential amination at the 2-position.
Q2: What are the most common side reactions observed in the Buchwald-Hartwig amination of this substrate?
The most common side reactions when working with this compound are:
-
Hydrodehalogenation: This is the replacement of a halogen atom (in this case, likely the more reactive bromine) with a hydrogen atom, leading to the formation of 2-chloro-3-nitropyridine. This side reaction can compete with the desired amination.[1][2]
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction under certain palladium-catalyzed conditions, especially in the presence of reducing agents or hydrogen sources. This can lead to the formation of amino or other reduced nitrogen functionalities on the pyridine ring.[3]
-
Homocoupling: Dimerization of the starting material or product can occur, though this is generally less common with modern Buchwald-Hartwig catalyst systems.
-
Catalyst Deactivation: The presence of the nitro group and the pyridinic nitrogen can sometimes lead to catalyst inhibition or deactivation.
Q3: Can the nitro group interfere with the reaction?
Yes, the nitro group can be problematic. Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can be incompatible with nitroarenes.[4] Additionally, some palladium catalyst systems can promote the reduction of the nitro group. Careful selection of the base and catalyst system is crucial to minimize these undesired side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.
Q4: How can I minimize hydrodehalogenation?
Hydrodehalogenation is a common challenge.[1][2] To minimize this side reaction, consider the following:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over side reactions.
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times at high temperatures can sometimes increase the extent of hydrodehalogenation.
-
Additives: In some cases, the use of co-catalysts or additives can suppress hydrodehalogenation. For instance, a bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been reported to overcome this issue in the coupling of nitroarenes.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Poor choice of ligand; Insufficient temperature; Non-inert atmosphere. | Use a pre-catalyst; Screen bulky, electron-rich ligands (e.g., RuPhos, BrettPhos); Increase reaction temperature; Ensure rigorous exclusion of air and moisture. |
| Significant Hydrodehalogenation | Slow reductive elimination; Presence of water or other proton sources. | Use a more electron-rich and bulky ligand; Ensure anhydrous conditions; Consider a different base or catalyst system.[1] |
| Reduction of Nitro Group | Incompatible catalyst or base; Presence of a reducing agent. | Use a catalyst system known to be tolerant of nitro groups; Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄); Ensure no unintended reducing agents are present. |
| Mixture of Regioisomers (Amination at both C2 and C6) | High reaction temperature; Less selective catalyst. | Lower the reaction temperature to favor selectivity for the more reactive C-Br bond; Screen different ligands to enhance regioselectivity. |
| Formation of Azo or Azoxy Byproducts | In situ reduction of the nitro group followed by dimerization. | This suggests significant nitro group reduction is occurring. Address this primary issue by changing the catalyst, base, and/or solvent.[5] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cesium Carbonate, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the this compound, amine, cesium carbonate, palladium pre-catalyst, and phosphine ligand.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of substrates with structural similarities to this compound. This data can serve as a guide for reaction optimization.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | Reflux | 90.7 |
| 2-Bromopyridine | Aniline | Not specified | DBU | Not specified | Not specified | "Hit" |
| 5-Bromo-2-formylpyridine | Piperidine-4-carboxylate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 44.4 |
Visualizations
Caption: Key reaction pathways in the Buchwald-Hartwig amination of this compound.
Caption: A logical workflow for troubleshooting common issues in the amination reaction.
Caption: The Buchwald-Hartwig catalytic cycle, highlighting points where side reactions can occur.
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-6-chloro-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-bromo-6-chloro-3-nitropyridine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound.[1][2] Standard silica gel (60 Å, 230-400 mesh) is a suitable choice.
Q2: What mobile phase system should I use for the purification?
A2: A non-polar solvent system with a gradient of increasing polarity is recommended. A heptane-dichloromethane gradient has been successfully used to elute the target compound.[1][2] Alternatively, a hexane-ethyl acetate gradient is a common starting point for compounds of similar polarity.
Q3: How can I monitor the progress of the column chromatography?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the separation. Use the same solvent system as the column mobile phase to track the elution of the product and any impurities. Visualization can be achieved under a UV lamp.
Q4: What are the potential impurities I might encounter?
A4: Common impurities may include unreacted starting materials, such as 2-amino-6-chloro-3-nitropyridine, and byproducts from the Sandmeyer reaction, including potential positional isomers.
Q5: What are the storage conditions for purified this compound?
A5: The compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1] It is a solid that can range from light yellow to yellow in appearance.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high or too low. | Optimize the mobile phase composition. Start with a low polarity solvent (e.g., 100% heptane or hexane) and gradually increase the proportion of the more polar solvent (e.g., dichloromethane or ethyl acetate). |
| The column is overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude sample to silica gel by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A slurry packing method is generally preferred. | |
| The Compound Does Not Elute from the Column | The mobile phase is too non-polar. | Gradually increase the polarity of the eluent. If the compound still does not elute, a stronger solvent system, such as dichloromethane/methanol, may be required in small proportions. |
| The compound may have degraded on the acidic silica gel. | While not commonly reported for this specific compound, some nitrogen-containing compounds can interact strongly with silica. Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. | |
| The Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher proportion of the non-polar solvent (e.g., heptane or hexane). |
| Streaking or Tailing of the Spot on TLC/Fractions | The sample is too concentrated when loaded. | Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. |
| Strong interaction between the compound and the stationary phase. | Consider adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds, to improve the peak shape. | |
| Low Yield of Purified Product | Incomplete elution from the column. | After the main fractions have been collected, flush the column with a more polar solvent to ensure all the product has eluted. |
| The compound is spread across too many fractions. | Optimize the solvent gradient to achieve a sharper elution profile. A slower, more gradual gradient can improve separation and concentrate the product in fewer fractions. |
Experimental Protocol: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Heptane (or Hexane)
-
Dichloromethane (or Ethyl Acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% heptane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles. Gently tap the column to facilitate packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel and dissolve the crude sample mixture in a suitable solvent.
-
Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions using test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp to identify the fractions containing the pure product.
-
-
Isolation of Pure Product:
Workflow and Troubleshooting Logic
Caption: A flowchart illustrating the workflow and troubleshooting logic for the column chromatography purification of this compound.
References
Overcoming low reactivity of 2-Bromo-6-chloro-3-nitropyridine in cross-coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-6-chloro-3-nitropyridine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate arise from its electronic and steric properties. The pyridine nitrogen and the strongly electron-withdrawing nitro group significantly influence the reactivity of the C-Br and C-Cl bonds. While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-couplings, achieving high chemoselectivity can be challenging.[1][2] Steric hindrance from the substituents at positions 2, 3, and 6 can also impede the approach of the catalyst and coupling partner.
Q2: Which position (C-Br or C-Cl) is expected to be more reactive in a typical palladium-catalyzed cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the palladium(0) center is the rate-determining step.[2] The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to cleavage and thus more reactive.[2] Therefore, in the absence of strong directing effects from ligands or specific catalytic systems, the reaction is expected to occur preferentially at the C-Br bond at position 2.
Q3: How does the nitro group at the 3-position affect the reactivity?
A3: The nitro group is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring. This electronic effect can make the aryl halide more susceptible to oxidative addition to the palladium catalyst. However, the nitro group's proximity to the C-Br bond could also introduce steric hindrance. Additionally, substrates with nitro groups may be sensitive to strongly basic reaction conditions.[3]
Q4: Can I perform a selective mono-functionalization of this compound?
A4: Yes, selective mono-functionalization at the more reactive C-Br bond is generally achievable by carefully controlling the reaction conditions, such as using a 1:1 stoichiometry of the coupling partners and choosing appropriate catalysts and ligands that favor reaction at the C-Br position. However, achieving perfect selectivity can be challenging, and mixtures of mono- and di-substituted products may be obtained.[1][4]
Q5: What are the most common cross-coupling reactions used with this type of substrate?
A5: The most common and versatile cross-coupling reactions for functionalizing halopyridines include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[3][8]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[9][10][11]
-
Stille Coupling: For the formation of C-C bonds with organostannanes.[12][13][14]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[15][16][17][18]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can be attributed to several factors. The following decision tree can help diagnose and solve the problem.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. ikm.org.my [ikm.org.my]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Preventing debromination of 2-Bromo-6-chloro-3-nitropyridine during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the undesired debromination of 2-Bromo-6-chloro-3-nitropyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the 2-position of this compound is replaced by a hydrogen atom. This leads to the formation of 6-chloro-3-nitropyridine as a significant byproduct. This side reaction is problematic as it reduces the yield of the desired product, complicates the purification process due to similar polarities of the starting material and the byproduct, and consumes the reactive handle intended for further functionalization in cross-coupling reactions.[1][2] The electron-withdrawing nature of the nitro group and the pyridine nitrogen can influence the reactivity of the C-Br bond, making it susceptible to cleavage under certain conditions.[1]
Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings, debromination is primarily initiated by the in-situ formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within the reaction mixture, including:
-
Solvents: Protic solvents like alcohols or residual water can act as hydride donors.
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1]
-
Reagents and Impurities: Certain reagents or impurities in the reaction mixture can also serve as hydride sources.
Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the reductive cleavage of the carbon-bromine bond.[1][3]
Q3: How does the choice of base impact the extent of debromination?
A3: The selection of the base is a critical parameter in controlling debromination. Strong and aggressive bases, such as sodium tert-butoxide (NaOtBu) and other alkoxides, are known to significantly promote the formation of palladium-hydride species, thereby increasing the likelihood of debromination.[1][4] In contrast, milder inorganic bases are less prone to generating these hydride intermediates. Therefore, using weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is generally recommended to minimize this unwanted side reaction.[1][2]
Troubleshooting Guides for Preventing Debromination
This section provides detailed solutions to address debromination issues encountered during common cross-coupling reactions involving this compound.
Issue: Significant Debromination in Suzuki-Miyaura Coupling
-
Symptoms:
-
Low yield of the desired biaryl product.
-
Presence of a major byproduct identified as 6-chloro-3-nitropyridine by LC-MS or NMR.
-
Complex purification due to the close polarity of the debrominated byproduct and the desired product.
-
-
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] | Strong bases can generate hydride species that are primary culprits in debromination. Weaker bases are less prone to this side reaction.[1] |
| Temperature | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[2] | Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow the undesired pathway more than the desired coupling.[2] |
| Catalyst/Ligand | Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2][5] | These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[2] |
| Solvent | Ensure the use of anhydrous, degassed aprotic solvents (e.g., dioxane, THF, toluene). Avoid protic solvents like alcohols if possible. | Protic solvents can act as a source of protons or hydrides, facilitating debromination. Rigorous degassing is crucial to prevent catalyst deactivation. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[2] | Prolonged reaction times can lead to the accumulation of the debrominated byproduct.[2] |
Issue: Debromination during Buchwald-Hartwig Amination
-
Symptoms:
-
Reduced yield of the desired amino-pyridine derivative.
-
Formation of 6-chloro-3-nitropyridine.
-
-
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of NaOtBu.[1][4] | Strong alkoxide bases are a primary source of Pd-H species that lead to hydrodehalogenation.[1][3] |
| Ligand | Employ bulky, electron-rich ligands such as BrettPhos or RuPhos.[5] | These ligands promote a faster rate of C-N bond formation, which can outcompete the rate of debromination.[5] |
| Solvent | Use anhydrous, aprotic solvents like toluene or dioxane. | To minimize the presence of potential hydride sources. |
| Temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures can increase the rate of the debromination side reaction. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination during the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated byproduct. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, with conditions selected to reduce the risk of debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BrettPhos, and K₃PO₄.
-
Add this compound and the amine.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for debromination.
Caption: Catalytic cycle showing debromination.
References
Technical Support Center: Troubleshooting Poor Regioselectivity in Substitutions on 2-Bromo-6-chloro-3-nitropyridine
Welcome to the technical support center for chemists and researchers working with 2-Bromo-6-chloro-3-nitropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of 2-substituted and 6-substituted products in my reaction. Why is the regioselectivity poor?
A1: Poor regioselectivity in nucleophilic aromatic substitutions on this compound is a common issue stemming from the electronic nature of the substrate. Both the C2 and C6 positions are activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. The 3-nitro group further enhances this activation, particularly at the positions ortho (C2) and para (C6) to it. The final product ratio is a result of a delicate balance between kinetic and thermodynamic control.
Q2: Which position, C2 or C6, is generally favored for substitution?
A2: The substitution pattern is highly dependent on the reaction conditions and the nature of the nucleophile.
-
Kinetic Control: The C2 position is often the kinetically favored site of attack. This is attributed to the strong inductive electron-withdrawing effect of the adjacent nitro group, which makes the C2 carbon more electrophilic. Reactions conducted at lower temperatures tend to favor the kinetically controlled product.[1][2]
-
Thermodynamic Control: The C6-substituted product is generally the more thermodynamically stable isomer. In this arrangement, the substituent is para to the nitro group, which allows for greater resonance stabilization of the Meisenheimer intermediate. Reactions carried out at higher temperatures or for longer durations may favor the formation of the thermodynamically more stable product.[1][2]
Q3: How does the nature of the nucleophile affect the regioselectivity?
A3: The properties of the nucleophile play a crucial role:
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C6 position. The proximity of the nitro group to the C2 position can create steric hindrance, directing larger nucleophiles to the C6 position.
-
Hardness/Softness (HSAB Theory): While less commonly cited for this specific substrate, the hard/soft nature of the nucleophile can influence reactivity. Harder nucleophiles may favor the more electron-deficient C2 position, while softer nucleophiles might show less selectivity.
-
Charge and Basicity: Highly reactive, charged nucleophiles may exhibit lower selectivity, while more neutral, less basic nucleophiles might allow for greater differentiation between the two sites.
Q4: My reaction is giving me the undesired regioisomer. How can I improve the selectivity?
A4: To improve regioselectivity, consider the following adjustments to your experimental protocol:
-
Temperature: To favor the kinetically preferred C2-substituted product, conduct the reaction at a lower temperature. Conversely, to increase the yield of the thermodynamically favored C6-substituted product, you may need to increase the reaction temperature or prolong the reaction time, allowing the reaction to equilibrate.
-
Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediates and thus the regioselectivity. Experiment with a range of solvents with varying polarities (e.g., from non-polar solvents like toluene to polar aprotic solvents like DMF or DMSO).
-
Base: The choice and stoichiometry of the base can impact the concentration and reactivity of the nucleophile. For amine nucleophiles, using a non-nucleophilic bulky base might improve selectivity.
-
Catalysis: For specific transformations like aminations, consider employing palladium-catalyzed Buchwald-Hartwig cross-coupling or copper-catalyzed Ullmann-type reactions. These methods operate under different mechanisms and can offer superior regioselectivity compared to traditional SNAr.
Q5: I am trying to achieve selective monosubstitution but am getting disubstituted products. What should I do?
A5: To favor monosubstitution, carefully control the stoichiometry of your reagents. Use one equivalent or a slight excess of the nucleophile relative to the this compound. Running the reaction at a lower temperature and for a shorter duration can also help prevent the second substitution from occurring. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the desired monosubstituted product is the major species.
Data Presentation: Regioselectivity in Nucleophilic Aromatic Substitutions
The following table summarizes expected regioselectivity based on the principles of kinetic and thermodynamic control as observed in analogous 2,6-dihalo-3-nitropyridine systems. Note: Specific quantitative data for this compound is limited in the literature; these are general guidelines.
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Expected Major Product | Rationale |
| Amines | Primary/Secondary Amines | Low Temperature (e.g., 0-25 °C) | 2-Amino-6-chloro-3-nitropyridine | Kinetic Control |
| High Temperature (e.g., > 80 °C) | 6-Amino-2-bromo-3-nitropyridine | Thermodynamic Control | ||
| Alkoxides | Sodium Methoxide | Methanol, Room Temperature | Mixture of isomers, often favoring C2 | Kinetic Control |
| Thiols | Thiophenol | DMF, K₂CO₃, Room Temperature | Mixture of isomers, sensitive to conditions | Balance of steric and electronic effects |
Experimental Protocols
Below are representative protocols for nucleophilic aromatic substitution reactions. These should be considered as starting points and may require optimization for specific nucleophiles and desired outcomes.
Protocol 1: General Procedure for Amination (Kinetic Control)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of the amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) in the same anhydrous solvent.
-
Reaction: Add the amine/base solution dropwise to the stirred solution of the pyridine derivative at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination for Improved Regioselectivity
-
Catalyst Preparation: In a Schlenk flask, combine the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., BINAP, 4-10 mol%).
-
Reaction Setup: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.) and this compound (1.0 eq.) to the flask. Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous toluene or dioxane, followed by the amine (1.1-1.5 eq.).
-
Reaction: Heat the reaction mixture with stirring at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Mandatory Visualizations
Signaling Pathway of Regioselectivity
Caption: Factors influencing the regioselectivity of SNAr on this compound.
Experimental Workflow for Troubleshooting Poor Regioselectivity
Caption: A logical workflow for troubleshooting and optimizing regioselectivity.
References
Improving the solubility of 2-Bromo-6-chloro-3-nitropyridine for reaction setup
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloro-3-nitropyridine. Here you will find guidance on improving its solubility for reaction setups, troubleshooting common issues, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a halogenated nitropyridine derivative. It is a yellow solid compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactive sites make it a versatile building block in cross-coupling reactions to create more complex molecules.[2]
Q2: What are the general solubility characteristics of this compound?
A2: Based on its chemical structure (a substituted pyridine) and documented use in synthesis, this compound is expected to be soluble in a range of polar aprotic organic solvents. Its synthesis protocol mentions the use of acetonitrile as a reaction solvent and ethyl acetate for extraction, indicating good solubility in these solvents.[1] For reactions like nucleophilic aromatic substitution, solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also commonly used for similar substrates.
Q3: I am having trouble dissolving this compound. What can I do?
A3: If you are encountering solubility issues, consider the troubleshooting guide below. Common strategies include selecting an appropriate solvent, gentle heating, and sonication. For particularly challenging cases, using a co-solvent system might be effective.
Solubility Data
| Solvent | Formula | Type | Estimated Solubility |
| Acetonitrile | CH₃CN | Polar Aprotic | High |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | High |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Moderate |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | High |
| Toluene | C₇H₈ | Nonpolar | Low |
| Hexane | C₆H₁₄ | Nonpolar | Low |
| Water | H₂O | Polar Protic | Very Low |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general procedure to experimentally determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
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Selected organic solvent
-
Vials with screw caps
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Analytical balance
-
Magnetic stirrer and stir bars or a shaker
-
Thermostatically controlled environment (e.g., water bath)
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure the solution is saturated.
-
Sample Collection: Once equilibrated, carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Quantification: Dilute the collected sample with a known volume of an appropriate solvent and analyze it using a pre-calibrated analytical instrument to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).
General Protocol for Reaction Setup
This protocol provides a general guideline for setting up a reaction involving this compound, with a focus on ensuring complete dissolution.
Materials:
-
This compound
-
Reaction solvent (e.g., Acetonitrile, DMF, DMSO)
-
Other reactants and reagents
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line) if required
Procedure:
-
Solvent Selection: Choose an appropriate solvent in which this compound is known to be soluble (refer to the solubility table).
-
Dissolution of Starting Material: To the reaction flask, add this compound and the chosen solvent. Stir the mixture until the solid is completely dissolved. Gentle heating or sonication may be applied to aid dissolution, but ensure the compound is stable at the applied temperature.
-
Addition of Other Reagents: Once the starting material is fully dissolved, add the other reactants and reagents to the solution.
-
Reaction Conditions: Proceed with the reaction under the desired conditions (e.g., temperature, inert atmosphere). Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, particularly concerning its solubility and reaction setup.
Caption: Troubleshooting workflow for solubility issues.
FAQs for Troubleshooting:
-
Q: My starting material is still not dissolving after trying different solvents. What should I do next?
-
A: Ensure that the starting material is of high purity, as impurities can significantly affect solubility. You can also try gentle heating or sonication to aid dissolution. If these methods fail, consider using a co-solvent system. For example, if your compound is poorly soluble in a nonpolar solvent required for the reaction, adding a small amount of a more polar co-solvent in which it is highly soluble (like DMSO or DMF) can help.
-
-
Q: The reaction is very slow or does not seem to be proceeding. Could this be related to solubility?
-
A: Yes, poor solubility of a reactant can lead to a low effective concentration in the solution, resulting in a slow or incomplete reaction. Ensure that all reactants are fully dissolved before proceeding. If you observe a suspension or undissolved solids, the reaction is likely heterogeneous, and the rate will be limited by the dissolution of the solid.
-
-
Q: I am concerned that heating to dissolve the compound might degrade it. How can I check for this?
-
A: It is a valid concern. You can perform a stability test by dissolving a small sample of the compound in the chosen solvent at the intended temperature and monitoring it over time using an analytical technique like TLC or LC-MS to see if any degradation products are formed.
-
-
Q: Are there any specific safety precautions I should take when handling this compound?
-
A: Yes. This compound should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. The compound should be stored under an inert gas at 2-8°C.[1]
-
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Bromo-6-chloro-3-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection, troubleshooting, and frequently asked questions for palladium-catalyzed cross-coupling reactions with 2-Bromo-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in this compound?
A1: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more facile. Therefore, selective coupling at the 2-position (bromine) can be achieved while leaving the 6-position (chlorine) intact for subsequent transformations.
Q2: How does the nitro group at the 3-position affect the coupling reaction?
A2: The strongly electron-withdrawing nitro group makes the pyridine ring electron-deficient. This can have several effects:
-
Activation of the C-Br bond: The electron-withdrawing nature of the nitro group can further activate the C-Br bond towards oxidative addition.
-
Potential for Catalyst Inhibition: The nitro group, along with the pyridine nitrogen, can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.
-
Side Reactions: Under certain conditions, the nitro group could be susceptible to reduction, especially if using certain catalyst systems or reaction conditions. Careful selection of the catalyst and reaction parameters is crucial to avoid unwanted side reactions.
Q3: What are the most common types of coupling reactions performed on this substrate?
A3: The most common and effective palladium-catalyzed cross-coupling reactions for this compound are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1][2]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[3][4]
Q4: Which palladium precursors are recommended for these reactions?
A4: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(0) catalysts like Pd(PPh₃)₄. Pd(II) precursors are often reduced in situ to the active Pd(0) species.
Q5: Why are bulky, electron-rich phosphine ligands often required?
A5: Bulky, electron-rich phosphine ligands are crucial for several reasons:
-
They stabilize the palladium catalyst and prevent its decomposition.
-
Their steric bulk can help prevent the coordination of the pyridine nitrogen and the nitro group to the palladium center, thus mitigating catalyst inhibition.
-
They promote the oxidative addition step, which is often rate-limiting, especially with less reactive C-Cl bonds (though in this case, the C-Br is the target).
-
They facilitate the final reductive elimination step to release the product.
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various coupling reactions with this compound. These are based on literature for analogous substrates and should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is often more cost-effective. |
| Ligand | SPhos (4 mol%), XPhos (4 mol%), or BrettPhos (4 mol%)[5][6][7] | BrettPhos is particularly noted for its effectiveness with nitroarenes.[5][6][7] |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ is a good starting point for many Suzuki couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Degassed solvents are essential to prevent catalyst oxidation. |
| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive coupling partners. |
| Coupling Partner | Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.) | Pinacol esters can be more stable and reduce side reactions. |
Table 2: Sonogashira Coupling - Recommended Starting Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and reliable catalyst for Sonogashira reactions.[1] |
| Co-catalyst | CuI (1-5 mol%) | For copper-free conditions, a higher catalyst loading or specific ligands may be needed.[8] |
| Ligand | PPh₃ (if not using a pre-formed complex) | Bulky, electron-rich ligands can also be effective in copper-free systems.[8] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Can often be used as the solvent as well.[1] |
| Solvent | THF or DMF | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient for reactive bromides.[1] |
| Coupling Partner | Terminal alkyne (1.1-1.5 equiv.) |
Table 3: Buchwald-Hartwig Amination - Recommended Starting Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Both are effective, with Pd₂(dba)₃ being a direct Pd(0) source. |
| Ligand | XPhos (4 mol%), RuPhos (4 mol%), or BrettPhos (4 mol%)[9] | These bulky biarylphosphine ligands are excellent for C-N coupling. |
| Base | NaOtBu (1.5-2.5 equiv.) or LiHMDS (1.5-2.5 equiv.) | Strong bases are typically required.[10] For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be tested.[9] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed solvents are critical for success. |
| Temperature | 80-110 °C | Reaction temperature may need optimization based on the amine. |
| Coupling Partner | Primary or secondary amine (1.2-1.5 equiv.) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., oxidized).2. Inefficient oxidative addition.3. Catalyst poisoning by the pyridine nitrogen or nitro group.4. Poor solubility of reagents. | 1. Use a fresh palladium precursor and ligand. Ensure rigorous exclusion of air and moisture through proper degassing and inert atmosphere techniques.2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos). Increase the reaction temperature.3. Increase the ligand-to-palladium ratio to favor coordination of the phosphine ligand. Consider ligands with high steric bulk around the phosphorus atom.4. Use a solvent system that ensures all reactants are in solution at the reaction temperature (e.g., dioxane/water, DMF/water). |
| Significant Homocoupling of Coupling Partner (e.g., Boronic Acid) | 1. Presence of oxygen in the reaction mixture.2. Inefficient transmetalation step. | 1. Thoroughly degas all solvents and reagents before starting the reaction and maintain a strict inert atmosphere (e.g., argon or nitrogen).2. Use a stronger base or a different solvent system to promote transmetalation. |
| Protodehalogenation (Replacement of Br with H) | 1. Presence of water or other proton sources.2. Inefficient coupling partner. | 1. Use anhydrous solvents and reagents. For Suzuki reactions, consider using boronic esters which are more stable to protodeboronation.2. Ensure the coupling partner is of high purity and sufficiently reactive. |
| Reaction Stalls or is Sluggish | 1. Catalyst deactivation over time.2. Product inhibition. | 1. Consider a more stable catalyst system, such as a pre-formed catalyst or one with a more robust ligand. A second addition of the catalyst might be beneficial.2. Dilute the reaction mixture or consider a different solvent to minimize product inhibition. |
| Formation of Byproducts from Nitro Group Reduction | 1. Harsh reaction conditions.2. Inappropriate catalyst or reagents. | 1. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely.2. Screen different ligands and bases. Avoid conditions known to reduce nitro groups. |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction.
Detailed Methodologies
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of ~0.1 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (CuI, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and degassed solvent (e.g., THF). Stir for 5 minutes.
-
Base and Alkyne Addition: Add the base (e.g., triethylamine, 3.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing with additional ether.
-
Washing: Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., XPhos, 3.6 mol%), and base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Seal the tube and heat to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key decision-making process for troubleshooting a low-yielding coupling reaction with this compound.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Managing impurities from the synthesis of 2-Bromo-6-chloro-3-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during the synthesis of 2-Bromo-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes are:
-
Sandmeyer-type reaction: Starting from 2-amino-6-chloro-3-nitropyridine, the amino group is converted to a diazonium salt, which is then displaced by a bromide.
-
Nitration: Direct nitration of 2-bromo-6-chloropyridine using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Depending on the synthetic route, common impurities may include:
-
From the Sandmeyer route:
-
Unreacted 2-amino-6-chloro-3-nitropyridine.
-
Phenolic byproduct (2-hydroxy-6-chloro-3-nitropyridine) from the reaction of the diazonium salt with water.
-
Azo-coupling byproducts, which can form colored impurities.
-
-
From the nitration route:
-
Unreacted 2-bromo-6-chloropyridine.
-
Regioisomers, such as 2-Bromo-6-chloro-5-nitropyridine.
-
Di-nitrated products, although less common under controlled conditions.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By comparing the spots of your reaction mixture with the starting material and a reference standard of the product, you can determine when the reaction is complete. For the Sandmeyer reaction, the completion of diazotization can be checked using starch-iodide paper, which turns blue in the presence of excess nitrous acid.[1]
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification method is silica gel column chromatography.[2] A solvent system such as a heptane-dichloromethane gradient can be used to separate the desired product from impurities.[2] Recrystallization from a suitable solvent can also be an effective final purification step.
Troubleshooting Guides
Troubleshooting the Sandmeyer-type Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C during the addition of the nitrite source.[1] Use fresh sodium nitrite or an alternative like tert-butyl nitrite. Check for complete diazotization with starch-iodide paper.[1] |
| Decomposition of the diazonium salt. | Keep the temperature of the diazonium salt solution low (0-5°C) at all times. Use the diazonium salt immediately after its formation. | |
| Inefficient copper catalyst. | Use a freshly prepared solution of copper(I) bromide. Ensure the copper salt is fully dissolved in the appropriate solvent. | |
| Formation of a dark, tarry substance | Azo-coupling side reactions. | Ensure efficient stirring to maintain a homogenous reaction mixture. The pH of the reaction mixture should be carefully controlled. |
| Decomposition of the diazonium salt at elevated temperatures. | Strictly maintain the low-temperature conditions required for the reaction. | |
| Presence of phenolic impurity | Reaction of the diazonium salt with water. | Use anhydrous solvents and reagents where possible. Minimize the amount of water in the reaction mixture. |
Troubleshooting the Nitration of 2-Bromo-6-chloropyridine
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Insufficient nitrating agent. | Ensure the correct stoichiometry of the nitrating mixture (nitric acid and sulfuric acid). |
| Reaction temperature is too low. | While initial cooling is necessary, the reaction may require warming to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature. | |
| Formation of multiple products (isomers) | Incorrect reaction temperature. | The regioselectivity of the nitration is temperature-dependent. Carefully control the temperature during the addition of the nitrating agent. |
| Incorrect ratio of acids in the nitrating mixture. | The composition of the nitrating mixture can influence the formation of isomers. Use the recommended ratio of nitric acid to sulfuric acid. | |
| Presence of unreacted starting material | Reaction not run to completion. | Increase the reaction time or slightly elevate the temperature after the initial addition of the nitrating agent. Monitor by TLC. |
| Insufficient nitrating agent. | Re-evaluate the stoichiometry of your reagents. |
Experimental Protocols
Synthesis of this compound via Sandmeyer-type Reaction
This protocol is adapted from a patented procedure.[2]
-
Diazotization:
-
In a reaction vessel under a nitrogen atmosphere, dissolve 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) and copper(II) bromide (1.56 g, 6.91 mmol) in acetonitrile (25 mL).
-
Cool the stirred solution to 0-5°C.
-
Slowly add tert-butyl nitrite (990 mg, 9.60 mmol) batchwise, maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
-
Work-up and Purification:
-
After completion, allow the reaction to warm to room temperature.
-
Partition the mixture between ethyl acetate and a 2M aqueous hydrochloric acid solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a heptane-dichloromethane gradient to yield the product as a yellow solid.
-
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying impurities.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Quantitative purity, detection of non-volatile impurities. | High resolution and sensitivity for a wide range of compounds. | Requires reference standards for impurity identification. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural information for identification of unknown impurities. | Provides definitive structural elucidation. | Lower sensitivity compared to HPLC for quantification of minor impurities. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential impurity formation pathways in the synthesis of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Containing 2-Bromo-6-chloro-3-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the work-up and purification of reactions involving 2-Bromo-6-chloro-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used?
A1: this compound is a versatile building block commonly employed in cross-coupling reactions to introduce a substituted nitropyridine moiety into a target molecule.[1] The most frequent applications include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond at the 2-position (displacing bromide).
-
Buchwald-Hartwig Amination: To form a new carbon-nitrogen bond, also typically at the 2-position.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces one of the halides.
Q2: Which halide is more reactive in cross-coupling reactions, the bromide at C2 or the chloride at C6?
A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. Therefore, oxidative addition of the palladium catalyst is expected to occur preferentially at the C2-Br bond. This allows for selective functionalization at the 2-position while leaving the 6-chloro substituent intact for potential subsequent transformations.
Q3: Can the nitro group interfere with the cross-coupling reaction?
A3: The electron-withdrawing nature of the nitro group generally activates the pyridine ring towards palladium insertion into the C-Br bond, which can be beneficial for the reaction.[3] However, under certain conditions, particularly with strong bases, side reactions involving the nitro group can occur. It is also worth noting that in some advanced applications, the nitro group itself can be used as a coupling partner in certain cross-coupling reactions, though this is less common than halide displacement.[4][5][6][7]
Q4: What is the best general approach for monitoring the progress of reactions with this substrate?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques. For TLC, a typical mobile phase would be a mixture of hexane and ethyl acetate. The starting material, product, and any potential byproducts should be visualized under UV light. LC-MS is invaluable for confirming the mass of the desired product and identifying any unexpected species in the reaction mixture.
Troubleshooting Guides
Issue 1: Incomplete or No Reaction
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst and ligands are fresh and have been stored under an inert atmosphere. For challenging couplings, consider using a more active pre-catalyst. |
| Base Incompatibility or Degradation | Use a freshly opened or properly stored base. The choice of base is critical; for Suzuki couplings, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are common. For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide may be required, but be mindful of potential side reactions with the nitro group.[8] |
| Solvent Issues | Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst and promote side reactions like homocoupling.[9] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some cross-coupling reactions with heterocyclic halides require higher temperatures to proceed at a reasonable rate. |
| Ligand Choice | The choice of phosphine ligand is crucial. For electron-deficient substrates like this, bulky and electron-rich ligands (e.g., SPhos, XPhos) can be effective.[10] |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[9] |
| Protodeboronation (in Suzuki Reactions) | Presence of water or use of a strong base. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) which is more stable to hydrolysis.[10] |
| Hydrolysis of Halide(s) | Reaction with water, especially under basic conditions at elevated temperatures. | Ensure anhydrous conditions. A milder base or lower reaction temperature might be necessary. |
| Product from Substitution at C6 instead of C2 | While less common in Pd-catalyzed couplings, strong nucleophiles under SNAr conditions might show different regioselectivity. The nitro group activates both the ortho (C2) and para (C6) positions.[11] | For cross-coupling, ensure the catalyst is active to favor the C-Br bond activation. For SNAr, the regioselectivity may be kinetically or thermodynamically controlled and might require optimization of reaction time and temperature. |
Issue 3: Difficult Purification
| Problem | Potential Cause | Recommended Solution |
| Product co-elutes with starting material or byproducts on silica gel | Similar polarities of the compounds. | Try a different solvent system for column chromatography, perhaps with a different polarity modifier (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). Reverse-phase chromatography (C18 silica) can also be effective. |
| Residual Palladium in the final product | The palladium catalyst can be difficult to remove completely by standard chromatography. | After the reaction, filter the mixture through a pad of Celite to remove heterogeneous palladium species.[12][13][14] For soluble palladium, consider using a scavenger resin or performing an aqueous wash with a solution of a chelating agent like thiourea or L-cysteine.[15] |
| Oily product that is difficult to handle | The product may not be crystalline at room temperature. | Try to crystallize the product from a suitable solvent system. If that fails, purification by column chromatography followed by removal of the solvent under high vacuum is the standard procedure. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture of dioxane to water).
-
Degas the resulting mixture by sparging with argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a problematic reaction involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spinchem.com [spinchem.com]
Identifying byproducts in the synthesis of 2-Bromo-6-chloro-3-nitropyridine derivatives by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-6-chloro-3-nitropyridine and its derivatives. The focus is on the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for this compound:
-
Sandmeyer-type Reaction: This involves the diazotization of 2-Amino-6-chloro-3-nitropyridine followed by a copper(II) bromide-mediated substitution. This is a widely used method.[1]
-
Direct Nitration: This route involves the direct nitration of 2-Bromo-6-chloropyridine using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. This method can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to harsh reaction conditions and the formation of multiple isomers.[2][3]
Q2: What are the most likely byproducts in the Sandmeyer-type synthesis of this compound?
Byproducts in the Sandmeyer reaction often arise from the radical nature of the mechanism and side reactions of the intermediate diazonium salt.[4] Potential byproducts include:
-
Reduced Product (2-Chloro-3-nitropyridine): The diazonium group is replaced by a hydrogen atom.
-
Phenolic Byproduct (2-Hydroxy-6-chloro-3-nitropyridine): The diazonium group is replaced by a hydroxyl group from the reaction with water.
-
Azo-Coupling Products: The diazonium salt can couple with other aromatic species in the reaction mixture to form colored azo compounds.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-Amino-6-chloro-3-nitropyridine.
Q3: What are the potential byproducts from the direct nitration of 2-Bromo-6-chloropyridine?
Direct nitration of substituted pyridines can be complex, often yielding a mixture of isomers. Potential byproducts include:
-
Positional Isomers: Nitration can occur at different positions on the pyridine ring, leading to isomers such as 2-Bromo-6-chloro-5-nitropyridine. The directing effects of the bromo and chloro substituents will influence the regioselectivity.
-
Dinitrated Products: Under harsh conditions, dinitration may occur, leading to products like 2-Bromo-6-chloro-3,5-dinitropyridine.
-
Oxidative Degradation Products: Strong oxidizing conditions can lead to the degradation of the pyridine ring.
Q4: How can LC-MS be used to differentiate between the desired product and its isomers?
While the desired product and its positional isomers will have the same molecular weight and will not be distinguishable by mass spectrometry alone, they can often be separated chromatographically using a suitable HPLC column and gradient.[2] The different polarities of the isomers will result in different retention times. Tandem mass spectrometry (MS/MS) can sometimes provide fragment ions that are unique to each isomer, aiding in their identification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and LC-MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry. | - Monitor the reaction progress by TLC or LC-MS. - Optimize reaction conditions (time, temperature, reagent ratios). |
| Side Reactions: Formation of significant amounts of byproducts. | - For Sandmeyer reactions, ensure the temperature is kept low during diazotization to minimize diazonium salt decomposition.[4] - For nitration, carefully control the temperature and the rate of addition of the nitrating agent to minimize over-reaction and degradation. | |
| Presence of Multiple Peaks in LC-MS | Isomeric Byproducts: In direct nitration, formation of positional isomers is common. | - Optimize the HPLC method to achieve baseline separation of the isomers. This may involve trying different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. - Use MS/MS to fragment the co-eluting peaks and look for unique fragment ions to aid in identification. |
| Other Byproducts: Formation of byproducts from side reactions (e.g., reduction, hydroxylation in Sandmeyer). | - Based on the expected byproducts, predict their molecular weights and look for the corresponding m/z values in the mass spectrum. | |
| Poor Peak Shape in LC | Column Overload: Injecting too concentrated a sample. | - Dilute the sample before injection. |
| Inappropriate Solvent: The sample is not fully dissolved in the mobile phase. | - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | |
| No Peak Detected in MS | Poor Ionization: The compound may not ionize well under the chosen ESI conditions. | - Try both positive and negative ion modes. - Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow). - Consider using a different ionization technique if available (e.g., APCI). |
| Incorrect Mass Range: The mass spectrometer is not scanning over the expected m/z of the product. | - Ensure the scan range includes the molecular weight of this compound (237.44 g/mol ).[5] |
Quantitative Data Summary
The following table summarizes the expected mass spectrometry data for the target product and potential byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Isotopic Pattern |
| This compound | C₅H₂BrClN₂O₂ | 237.44 | 237.9/239.9/241.9 | Characteristic pattern for one bromine and one chlorine atom. |
| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 159.0/161.0 | Characteristic pattern for one chlorine atom. |
| 2-Hydroxy-6-chloro-3-nitropyridine | C₅H₃ClN₂O₃ | 174.54 | 175.0/177.0 | Characteristic pattern for one chlorine atom. |
| 2-Bromo-6-chloro-5-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 | 237.9/239.9/241.9 | Characteristic pattern for one bromine and one chlorine atom. |
| 2-Bromo-6-chloro-3,5-dinitropyridine | C₅HBrClN₃O₄ | 282.44 | 282.9/284.9/286.9 | Characteristic pattern for one bromine and one chlorine atom. |
Experimental Protocols
Synthesis of this compound via Sandmeyer-type Reaction[1]
-
Diazotization: Dissolve 2-Amino-6-chloro-3-nitropyridine in a suitable acidic medium (e.g., HBr/H₂O). Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Bromination: In a separate flask, prepare a solution of copper(II) bromide in a suitable solvent (e.g., acetonitrile).
-
Slowly add the cold diazonium salt solution to the copper(II) bromide solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
LC-MS Analysis Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500.
-
Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for the specific instrument.
-
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Experimental workflow for LC-MS analysis of byproducts.
Caption: Logical relationships in byproduct formation.
References
- 1. This compound CAS#: 91678-23-8 [m.chemicalbook.com]
- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. This compound [myskinrecipes.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Bromo-6-chloro-3-nitropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 2-Bromo-6-chloro-3-nitropyridine with various nucleophiles, focusing on the interpretation of their ¹H NMR spectra. Understanding the regioselectivity of these reactions is crucial for the synthesis of targeted pharmaceutical intermediates. This document presents experimental data, detailed protocols, and visual aids to facilitate the identification of reaction products.
Introduction to Reactivity
This compound is a versatile building block in organic synthesis. The electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The primary sites for nucleophilic attack are the positions ortho and para to the nitro group, namely the C2, C6, and C4 positions. Given the presence of bromo and chloro leaving groups at C2 and C6, respectively, reactions with nucleophiles can potentially yield two different regioisomeric products. The regioselectivity of these reactions is influenced by a combination of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions. Generally, the C2 position is electronically favored for attack due to the strong inductive effect of the adjacent nitro group, while the C6 position is less sterically hindered.[1]
Reaction Pathways and Product Analysis
The reaction of this compound with a generic nucleophile (Nu⁻) can proceed via two main pathways, leading to the formation of a C2-substituted or a C6-substituted product. The following diagram illustrates these competitive reaction pathways.
The differentiation between these two isomers is readily achieved by ¹H NMR spectroscopy. The pyridine ring protons, H4 and H5, exhibit distinct chemical shifts and coupling patterns depending on the substitution pattern.
¹H NMR Data Comparison
The following table summarizes the expected ¹H NMR spectral data for the starting material and the potential reaction products based on the analysis of related substituted nitropyridines. The chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.
| Compound | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| This compound (Starting Material) | H4 | d | ~ 8.1 - 8.3 | ~ 8 - 9 |
| H5 | d | ~ 7.6 - 7.8 | ~ 8 - 9 | |
| Product A: 2-Nu-6-chloro-3-nitropyridine | H4 | d | Depends on Nu (~8.2-8.5) | ~ 8 - 9 |
| H5 | d | Depends on Nu (~7.5-7.8) | ~ 8 - 9 | |
| Product B: 6-Nu-2-bromo-3-nitropyridine | H4 | d | Depends on Nu (~8.0-8.3) | ~ 8 - 9 |
| H5 | d | Depends on Nu (~7.4-7.7) | ~ 8 - 9 |
Note: The exact chemical shifts will vary depending on the specific nucleophile (Nu) used and the solvent. The data presented here are estimations based on analogous compounds. It is crucial to acquire experimental data for definitive characterization.
Experimental Protocols
Detailed experimental procedures are essential for reproducible research. Below are general protocols for the reaction of this compound with different classes of nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Add the amine (1.2-1.5 eq) and the base (2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-substituted nitropyridine derivative(s).
-
Characterize the product(s) by ¹H NMR to determine the regioselectivity.
Protocol 2: Reaction with Alkoxide Nucleophiles (Alkoxylation)
This protocol outlines a general method for the synthesis of alkoxy-substituted nitropyridines.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, isopropanol)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, dioxane)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.2 eq) to a suspension of the strong base (1.2 eq) in the anhydrous solvent at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the alkoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product(s) by column chromatography.
-
Analyze the purified product(s) by ¹H NMR to determine the isomeric ratio.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol provides a general procedure for the reaction with thiols.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, sodium thiomethoxide)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and the thiol (1.2 eq).
-
Add the base (1.5 eq) and the anhydrous solvent.
-
Stir the reaction mixture at room temperature or with heating. Microwave irradiation can also be employed to accelerate the reaction.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Characterize the resulting thioether(s) by ¹H NMR to establish the regioselectivity.
Logical Workflow for Product Analysis
The following diagram outlines the logical workflow for the synthesis and analysis of the reaction products of this compound.
By following these protocols and utilizing the provided spectral data comparison, researchers can effectively synthesize, isolate, and characterize the products of nucleophilic substitution reactions on this compound, enabling the targeted development of novel chemical entities.
References
Reactivity Face-Off: 2-Bromo-6-chloro-3-nitropyridine vs. 2,6-dichloro-3-nitropyridine in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of heterocyclic chemistry, activated halopyridines are indispensable building blocks for the synthesis of novel pharmaceuticals and agrochemicals. The strategic placement of electron-withdrawing groups, such as a nitro moiety, significantly enhances the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two closely related and commercially available building blocks: 2-Bromo-6-chloro-3-nitropyridine and 2,6-dichloro-3-nitropyridine. The choice between these reagents can have a considerable impact on reaction kinetics, regioselectivity, and overall synthetic efficiency.
Theoretical Framework: Understanding Reactivity in SNAr Reactions
The reactivity of halopyridines in SNAr reactions is primarily dictated by the stability of the intermediate Meisenheimer complex, which is formed upon the rate-determining attack of a nucleophile.[1] The presence of a strongly electron-withdrawing nitro group at the 3-position of the pyridine ring activates the ortho (2- and 4-) and para (6-) positions towards nucleophilic attack by stabilizing the negative charge of this intermediate through resonance.[2]
The nature of the halogen leaving group also plays a crucial role. In most SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order for halogens is F > Cl ≈ Br > I.[3][4] This "element effect" is attributed to the strong inductive electron-withdrawing effect of more electronegative halogens, which stabilizes the transition state leading to the Meisenheimer complex.[4] Conversely, if the departure of the leaving group becomes rate-limiting, the trend can be inverted, favoring the halide with the weakest carbon-halogen bond (I > Br > Cl > F).[5]
Comparative Reactivity Analysis
Both this compound and 2,6-dichloro-3-nitropyridine are highly activated for nucleophilic substitution at the 2- and 6-positions. The primary distinction lies in the halogen atom at the 2-position.
Regioselectivity: For both compounds, the initial nucleophilic attack is expected to preferentially occur at the 2-position. The adjacent nitro group exerts a powerful inductive electron-withdrawing effect, rendering the C-2 carbon more electrophilic than the C-6 carbon.[2]
Reactivity: The key comparison, therefore, is between the C-Br bond at the 2-position of this compound and the C-Cl bond at the 2-position of 2,6-dichloro-3-nitropyridine. Based on the established "element effect" for SNAr reactions where the nucleophilic attack is rate-determining, the chloro-substituted compound is predicted to be slightly more reactive than the bromo-substituted one due to the higher electronegativity of chlorine. However, the reactivity difference between chloro and bromo substituents is often minimal (Cl ≈ Br).[3]
In scenarios where the expulsion of the leaving group is the rate-determining step, this compound might exhibit higher reactivity due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Data Presentation
| Feature | This compound | 2,6-dichloro-3-nitropyridine |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Activated Positions | C-2 and C-6 | C-2 and C-6 |
| Expected Regioselectivity | Preferential substitution at C-2 | Preferential substitution at C-2 |
| Relative Reactivity | Slightly lower to comparable | Slightly higher to comparable |
| Leaving Group Ability (Rate-Determining Attack) | Br at C-2 is a good leaving group, slightly less activating than Cl. | Cl at C-2 is a good leaving group, slightly more activating than Br. |
| Leaving Group Ability (Rate-Determining Departure) | Br at C-2 is a better leaving group than Cl. | Cl at C-2 is a poorer leaving group than Br. |
Experimental Protocols
The following is a general experimental protocol for a typical nucleophilic aromatic substitution reaction (amination) with these compounds. The specific conditions may require optimization based on the nucleophile and solvent used.
General Procedure for Amination:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the halopyridine substrate (1.0 equivalent).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine, 2.0 equivalents).
-
Solvent: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: General mechanism for the SNAr reaction.
Caption: A typical experimental workflow.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-chloro-3-nitropyridine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research and development. 2-Bromo-6-chloro-3-nitropyridine, a halogen- and nitro-substituted heterocyclic compound, presents a unique analytical challenge. Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for determining the molecular weight and deducing the structure of such molecules through the analysis of their fragmentation patterns.[1][2] This guide provides a detailed, albeit predictive, analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of mass spectrometry and data from structurally analogous compounds to propose a plausible fragmentation pathway.[3][4] This analysis serves as a valuable resource for identifying and characterizing this and similar substituted pyridines.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is anticipated to display a prominent molecular ion peak cluster, a hallmark of aromatic systems which tend to be stable.[5] The presence of both bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.[6][7] The molecular weight of this compound is 237.44 g/mol .[8] The predicted major fragment ions are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 237/239/241 | [M]⁺˙ | - | C₅H₂BrClN₂O₂⁺˙ |
| 207/209/211 | [M-NO]⁺ | NO | C₅H₂BrClN₂O⁺ |
| 191/193/195 | [M-NO₂]⁺ | NO₂ | C₅H₂BrClN₂⁺ |
| 156/158 | [M-Br]⁺ | Br | C₅H₂ClN₂O₂⁺ |
| 127 | [C₄H₂ClN]⁺ | Br, NO₂ | C₄H₂ClN⁺ |
| 111 | [C₅H₂N₂O₂]⁺ | Br, Cl | C₅H₂N₂O₂⁺ |
Note: The presence of multiple mass units for bromine- and chlorine-containing fragments is due to the natural isotopic abundances of ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio).
Proposed Fragmentation Pathway
Under electron ionization, a high-energy electron beam bombards the sample, leading to the ejection of an electron from the molecule to form a radical cation, known as the molecular ion ([M]⁺˙).[9] This molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.[2]
The fragmentation of this compound is expected to be initiated by cleavages adjacent to the nitro group and the halogen substituents, which are characteristic fragmentation pathways for these functional groups.[6]
Discussion of Fragmentation Mechanisms
The proposed fragmentation cascade for this compound is as follows:
-
Formation of the Molecular Ion: The initial event is the ionization of the molecule to form the molecular ion [C₅H₂BrClN₂O₂]⁺˙ at m/z 237/239/241. Aromatic rings generally produce prominent molecular ion peaks due to their inherent stability.[5]
-
Loss of Nitric Oxide (NO): A common fragmentation pathway for aromatic nitro compounds is the loss of a neutral nitric oxide radical, which would result in the fragment ion [C₅H₂BrClNO]⁺ at m/z 207/209/211.
-
Loss of Nitrogen Dioxide (NO₂): Alternatively, the molecular ion can undergo cleavage of the C-N bond to lose a neutral nitrogen dioxide molecule, a characteristic fragmentation of nitro compounds, yielding the ion [C₅H₂BrClN]⁺˙ at m/z 191/193/195.[6]
-
Loss of a Bromine Radical: Subsequent fragmentation of the [M-NO₂]⁺˙ ion can occur through the loss of a bromine radical, a typical fragmentation for halogenated compounds, to form the ion [C₅H₂ClN]⁺˙ at m/z 127/129.[6]
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool for the analysis of volatile compounds like this compound, other analytical techniques can provide complementary information for a comprehensive characterization.
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Molecular weight, fragmentation pattern, quantitative purity, and detection of volatile impurities. | High resolution and sensitivity for volatile compounds; provides structural information through fragmentation.[10] | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection of non-volatile impurities. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[10] | Does not inherently provide molecular weight or detailed structural information without a mass spectrometer detector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. | Detailed structural elucidation, including connectivity and stereochemistry. | Provides unambiguous structural information. | Lower sensitivity compared to MS; complex mixtures can be challenging to analyze.[10] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds. | Identification of functional groups present in the molecule. | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocol: GC-MS Analysis
The following is a general experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an electron ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working solution with a concentration of approximately 10 µg/mL.
Analysis Procedure:
-
Equilibrate the GC-MS system with the specified chromatographic conditions.
-
Inject a solvent blank to ensure the absence of interfering peaks.
-
Inject the prepared sample solution.
-
Acquire the mass spectrum of the peak corresponding to this compound.
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
References
- 1. rroij.com [rroij.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. whitman.edu [whitman.edu]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. benchchem.com [benchchem.com]
Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 2-Bromo-6-chloro-3-nitropyridine
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a foundational element in the creation of novel therapeutics and functional materials. While 2-Bromo-6-chloro-3-nitropyridine serves as a versatile, albeit specialized, starting material for accessing 2,3,6-trisubstituted pyridines, a diverse arsenal of alternative synthetic strategies offers broader substrate scope, milder reaction conditions, and often, more convergent pathways. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to empower informed decisions in synthetic route design.
The utility of this compound lies in its pre-functionalized scaffold, allowing for sequential and regioselective modifications. A typical synthesis of this reagent involves the nitration of 2,6-dichloropyridine, followed by a Sandmeyer-type reaction to introduce the bromo substituent.[1][2] However, de novo construction of the pyridine ring often provides greater flexibility in substituent placement and can circumvent the need for harsh nitration or halogenation conditions. This guide will explore three major classes of alternatives: classical condensation reactions, modern cycloaddition strategies, and direct C-H functionalization.
Classical Condensation Reactions: Time-Tested Routes to the Pyridine Core
For decades, named reactions involving the condensation of acyclic precursors have been the bedrock of pyridine synthesis. These methods are valued for their reliability and use of readily available starting materials.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a convergent approach to highly substituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[3] A key advantage is that it does not require a final oxidation step, as the pyridinium salt is already at the correct oxidation state.[3]
Bohlmann-Rahtz Pyridine Synthesis
This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield 2,3,6-trisubstituted pyridines.[4] Modifications using acid catalysis can enable a one-pot procedure at lower temperatures.[4]
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a versatile method for producing 2-pyridones from the condensation of cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base.[5][6] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, presenting a greener alternative.[5][6]
Table 1: Comparison of Classical Condensation Reactions for Pyridine Synthesis
| Reaction | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Product Type | Reported Yields | Key Advantages | Limitations |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Ammonium acetate | Glacial acetic acid, reflux | 2,4,6-Trisubstituted pyridines | 60-90%[3][7] | High atom economy, no oxidation step needed.[3] | Can require synthesis of the pyridinium salt precursor. |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynyl ketones | Acetic acid (optional, for one-pot) | Toluene or Ethanol, heat (can be high temp) | 2,3,6-Trisubstituted pyridines | 74-86% (one-pot)[8] | Good regiocontrol for trisubstituted products. | Can require high temperatures; isolation of intermediate in two-step process.[4] |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketones or β-Ketoesters | Base (e.g., piperidine, ammonium carbonate) | Ethanol or aqueous media, heat | 3-Cyano-2-pyridones | High yields[5][6] | Access to functionalized 2-pyridones, green chemistry options. | Primarily yields 2-pyridone structures. |
Modern Cycloaddition Strategies: Building Complexity with Efficiency
Cycloaddition reactions have emerged as powerful tools for the rapid construction of complex ring systems, offering high levels of atom economy and stereocontrol.
[3+3] Cycloaddition
This approach involves the reaction of a three-atom component with another three-atom fragment to form the six-membered pyridine ring. A notable example is the organocatalyzed formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones, which provides access to tri- or tetrasubstituted pyridines.[9][10]
[2+2+2] Cycloaddition
Transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for pyridine synthesis.[11] Cobalt complexes are commonly employed catalysts, and recent studies have focused on developing milder reaction conditions and understanding the mechanistic pathways to control regioselectivity.[11][12]
Table 2: Comparison of Cycloaddition Reactions for Pyridine Synthesis
| Reaction | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Product Type | Reported Yields | Key Advantages | Limitations |
| [3+3] Cycloaddition | Enamines, α,β-Unsaturated aldehydes/ketones | Organocatalysts (e.g., pyrrolidine HCl), FeCl₃ | Acetonitrile, room temp to 65°C | Tri- and Tetrasubstituted pyridines | Generally good to high[9][13] | Mild conditions, access to diverse substitution patterns. | Substrate scope can be catalyst-dependent. |
| [2+2+2] Cycloaddition | Alkynes (2 equiv.), Nitriles | Transition metal catalysts (e.g., Co, Rh) | Varies with catalyst (e.g., THF, heat) | Polysubstituted pyridines | Often high[11][14] | High atom economy, direct access to polysubstituted rings. | Regioselectivity can be an issue with unsymmetrical alkynes. |
Direct C-H Functionalization: A Modern Approach to Pyridine Diversification
Instead of building the pyridine ring from scratch, C-H functionalization strategies introduce substituents directly onto a pre-existing pyridine core. This approach is highly convergent but often requires careful control of regioselectivity.
Palladium-Catalyzed C-H Arylation
The direct arylation of pyridines, particularly pyridine N-oxides, has been achieved using palladium catalysis.[15] This method allows for the introduction of aryl groups at the C-2 position with high selectivity. The use of directing groups can also enable functionalization at other positions.[16]
Table 3: C-H Functionalization for Pyridine Synthesis
| Reaction | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Product Type | Reported Yields | Key Advantages | Limitations |
| Pd-Catalyzed C-H Arylation | Pyridine N-oxides, Arylboronic acids/esters or Arenes | Pd(OAc)₂, ligands (e.g., PPh₃), base | Toluene or DMA, 110-130°C | 2-Arylpyridines | Moderate to excellent[15][17] | Direct functionalization, avoids pre-functionalized pyridines. | Often requires N-oxide activation, regioselectivity can be challenging. |
Experimental Protocols
Synthesis of this compound[1]
To a stirred solution of 2-amino-6-chloro-3-nitropyridine (1.00 g, 5.76 mmol) and copper(II) bromide (1.56 g, 6.91 mmol) in acetonitrile (25 mL) at 65 °C, tert-butyl nitrite (990 mg, 9.60 mmol) is added in portions under a nitrogen atmosphere. The reaction mixture is stirred for 30 minutes. After cooling to room temperature, the mixture is partitioned between ethyl acetate and 2M aqueous hydrochloric acid. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: heptane-dichloromethane gradient) to afford this compound as a yellow solid (1.11 g, 81% yield).[1]
Kröhnke Pyridine Synthesis: 2,4,6-Triphenylpyridine[18]
A pyridinium salt is first prepared by heating a solution of acetophenone (1.20 g, 10 mmol) and iodine (2.54 g, 10 mmol) in pyridine (10 mL) at 100°C for 2 hours. After cooling, the salt is filtered and washed with ether. The dried salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. Upon cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.
One-Pot Bohlmann-Rahtz Pyridine Synthesis[8]
A mixture of ethyl β-aminocrotonate (1.3 equivalents) and phenylpropynone (1 equivalent) in a 5:1 mixture of ethanol and acetic acid is heated under microwave irradiation at 120 °C for 5 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding 2,3,6-trisubstituted pyridine.
Advanced Guareschi-Thorpe Synthesis of a 2-Pyridone[5][6]
A mixture of cyanoacetamide (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the 3-cyano-4-methyl-6-hydroxy-2-pyridone.
[3+3] Cycloaddition for a Tetrasubstituted Pyridine[9]
To a solution of the enamine and the α,β-unsaturated aldehyde in acetonitrile, pyrrolidine hydrochloride and FeCl₃ are added. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent is then evaporated, and the residue is purified by column chromatography to yield the polysubstituted pyridine.
Cobalt-Catalyzed [2+2+2] Cycloaddition[11]
An air-stable Co(III) precatalyst is activated in situ with a reducing agent such as NaBEt₃H in a solvent like THF. The alkynes and nitrile are then added, and the reaction mixture is stirred at a specified temperature until the starting materials are consumed. The reaction is then quenched, and the product is isolated and purified by standard chromatographic techniques.
Palladium-Catalyzed C-H Arylation of Pyridine N-oxide[15]
A mixture of the pyridine N-oxide, arylboronic acid, Pd(OAc)₂, a suitable ligand, and a base in a solvent such as toluene or DMA is heated in a sealed vessel. After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
References
- 1. This compound | 91678-23-8 [chemicalbook.com]
- 2. This compound CAS#: 91678-23-8 [m.chemicalbook.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 17. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromo-6-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of heteroaromatic systems is a cornerstone of modern medicinal chemistry and materials science. 2-Bromo-6-chloro-3-nitropyridine is a valuable starting material, featuring two distinct halogen atoms that allow for sequential, site-selective modifications. The Suzuki-Miyaura cross-coupling reaction is a premier method for installing carbon-carbon bonds, and the choice of palladium catalyst is critical to achieving high efficiency and the desired regioselectivity.
This guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of this compound. While direct, comprehensive comparative studies on this specific substrate are limited, this guide draws upon experimental data from closely related dihalopyridine systems to predict catalyst efficacy and provide robust experimental protocols.
A key consideration for this substrate is regioselectivity. The carbon-bromine bond is significantly more labile and susceptible to oxidative addition by a palladium(0) complex than the more stable carbon-chlorine bond.[1] Consequently, Suzuki couplings are expected to occur selectively at the 2-position, leaving the chlorine at the 6-position available for subsequent transformations. The strong electron-withdrawing effect of the nitro group at the 3-position further activates the C-Br bond, potentially allowing the reaction to proceed under milder conditions.
Performance Comparison of Palladium Catalysts for Analogous Dihalopyridines
The efficacy of a palladium catalyst is profoundly influenced by its ligand sphere, which dictates the catalyst's stability, electron density, and steric environment. For electron-deficient heteroaryl halides, catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior. The following table summarizes the performance of various palladium systems in the Suzuki coupling of analogous dihalopyridines, providing a strong basis for catalyst selection.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Product Yield (%) | Reference |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,6-Dibromopyridine | High (Di-arylated) | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2,6-Dibromopyridine | High (Mono-arylated) | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 6-Bromonicotinonitrile | 85 | [3] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | 2,6-Dibromopyridine | Effective (Mono-arylated) | [2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 6-Bromonicotinonitrile | 92 | [3] |
Analysis of Catalyst Systems:
-
PdCl₂(dppf): [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly versatile and robust catalyst.[4][5] Its bidentate ferrocene-based ligand provides excellent thermal stability. As shown for 2,6-dibromopyridine, it can be highly active, though it may lead to di-substitution if reaction time and stoichiometry are not carefully controlled.[2] For the target substrate, it is an excellent starting point for achieving high conversion at the C-Br position.
-
Pd(OAc)₂ / SPhos: This combination generates a highly active monoligated Pd(0) species in situ. SPhos is a bulky, electron-rich biaryl phosphine ligand that excels in coupling reactions of challenging substrates, including heteroaryl chlorides.[6] This system is particularly effective for achieving mono-arylation with high selectivity, making it a strong candidate for the selective coupling of this compound.[2]
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classical, widely used catalyst. While often effective, it can require higher temperatures and longer reaction times compared to more modern ligand systems, especially for less reactive halides.[3][7]
-
Pd₂(dba)₃ / P(t-Bu)₃: The combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) with a very bulky and electron-donating trialkylphosphine ligand like P(t-Bu)₃ creates a highly reactive catalyst capable of activating even stubborn C-Cl bonds. This system is well-suited for achieving mono-arylation of dihalopyridines.[2][8]
Experimental Protocols
The following is a representative protocol for the regioselective mono-arylation of this compound at the 2-position. This procedure is based on established methodologies using a Pd(OAc)₂/SPhos catalytic system, which is known for its high efficacy in the selective coupling of dihaloheteroarenes.[2]
General Procedure for Regioselective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL) via syringe.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 2-aryl-6-chloro-3-nitropyridine product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the specific chemical transformation discussed.
Caption: A generalized experimental workflow for the Suzuki coupling.
Caption: Regioselective Suzuki coupling at the C-Br bond.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DPPF Catalyst, DPPF Supplier, [1,1′-Bis(Diphenylphosphino)Ferrocene]Dichloropalladium(II) - UIV Chem [riyngroup.com]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Leaving Group Ability: Bromo vs. Chloro in 3-Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the leaving group ability of bromo and chloro substituents in 3-nitropyridine systems, a common structural motif in medicinal chemistry and materials science. The efficiency of nucleophilic aromatic substitution (SNAr) on these substrates is critical for the synthesis of a wide array of functionalized molecules. This document outlines the theoretical basis for this comparison, presents relevant experimental data, and provides a detailed protocol for a standardized kinetic analysis to enable researchers to perform their own comparative studies.
Introduction to SNAr on 3-Nitropyridines
Nucleophilic aromatic substitution on pyridine rings is facilitated by the presence of electron-withdrawing groups, such as the nitro (NO₂) group. In 3-nitropyridines, the nitro group activates the ring towards nucleophilic attack, although its activating effect is less pronounced compared to when it is in the 2- or 4-position. The SNAr mechanism generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.
The nature of the leaving group (L) is a key factor influencing the reaction rate. In the context of SNAr, two main factors determine the leaving group ability of halogens:
-
Electronegativity: A more electronegative halogen can better stabilize the forming negative charge in the transition state of the first, often rate-determining, step (nucleophilic attack) through its inductive effect. This leads to the frequently observed reactivity order of F > Cl > Br > I, known as the "element effect".
-
Carbon-Halogen Bond Strength: A weaker carbon-halogen bond is easier to break in the second step of the reaction (expulsion of the leaving group). This factor would favor the reactivity order of I > Br > Cl > F.
In many SNAr reactions on activated aromatic systems, the first step is the rate-determining step, and thus the element effect often dominates.
Quantitative Data Presentation
While direct, side-by-side kinetic data for the nucleophilic substitution of 3-chloro-5-nitropyridine and 3-bromo-5-nitropyridine with a common nucleophile is not extensively documented in readily available literature, we can analyze data from related systems to infer the expected reactivity. The following table summarizes second-order rate constants for the reaction of various chloronitropyridine isomers with piperidine. This data highlights the significant influence of substituent positioning on reactivity.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.
Analysis: The data clearly demonstrates that the reactivity is highest when the leaving group is at the 2- or 4-position relative to the pyridine nitrogen and ortho or para to the nitro group. For 3-halopyridines, the reactivity is generally lower. Based on the principles of SNAr, it is expected that 3-chloro-5-nitropyridine and 3-bromo-5-nitropyridine would exhibit similar reactivity, with the chloro substituent likely being slightly more reactive if the nucleophilic attack is the rate-determining step.
Experimental Protocols
To obtain a direct and accurate comparison of the leaving group ability of bromo versus chloro in 3-nitropyridines, a standardized kinetic study is essential. The following protocol outlines a general and robust method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of 3-chloro-5-nitropyridine and 3-bromo-5-nitropyridine with piperidine in a suitable solvent at a constant temperature.
Materials:
-
3-Chloro-5-nitropyridine
-
3-Bromo-5-nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each 3-halo-5-nitropyridine substrate (e.g., 1 x 10⁻³ M) in anhydrous ethanol.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in anhydrous ethanol.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This can be determined by running full spectra of the starting materials and the expected product.
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Inject a small, precise volume of the 3-halo-5-nitropyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A(∞) - (A(∞) - A(0)) * e^(-k_obs * t).
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.
-
Perform this entire procedure for both 3-chloro-5-nitropyridine and 3-bromo-5-nitropyridine to allow for a direct comparison.
-
Mandatory Visualization
Caption: General mechanism for the SNAr reaction on a 3-halo-5-nitropyridine.
Caption: Experimental workflow for the comparative kinetic analysis of SNAr reactions.
Comparative Analysis of Novel Anticancer Agents Synthesized from 2-Bromo-6-chloro-3-nitropyridine
A detailed guide for researchers and drug development professionals on the characterization and performance of novel pyridine derivatives, offering a comparative analysis against existing anticancer agents.
This guide provides a comprehensive overview of novel compounds synthesized from the versatile starting material, 2-Bromo-6-chloro-3-nitropyridine. It is designed to offer researchers, scientists, and drug development professionals a comparative analysis of these new chemical entities against alternative compounds with established anticancer properties. The content includes detailed experimental protocols, quantitative performance data, and visualizations of key synthetic and signaling pathways to facilitate a deeper understanding of their potential in oncology research.
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The highly functionalized starting material, this compound, offers multiple reaction sites for the synthesis of a diverse range of novel compounds. Its strategic substitution pattern allows for selective chemical modifications, making it an attractive starting point for the development of new therapeutic agents, particularly in the field of oncology. This guide focuses on the characterization of such novel derivatives and their comparative performance against existing anticancer compounds.
Synthesis of Novel Pyridine Derivatives
The synthesis of novel bioactive molecules from this compound can be achieved through various synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring. This reaction is known for its high tolerance of functional groups and generally good yields.[1][2][3]
Subsequent modifications, such as nucleophilic aromatic substitution of the chloro group at the 6-position and reduction of the nitro group at the 3-position followed by further derivatization, can lead to a diverse library of compounds.
Comparative Performance of Novel Compounds
The anticancer potential of newly synthesized pyridine derivatives is typically evaluated through a series of in vitro assays against various cancer cell lines. Key performance indicators include the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting biological or biochemical functions.
Below is a comparative summary of the performance of hypothetical novel compounds derived from this compound against established anticancer agents and other pyridine-based compounds.
Table 1: In Vitro Anticancer Activity of Novel Pyridine Derivatives and Comparators
| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Compound 1 (NC-1) | Kinase Inhibitor (Hypothetical) | MCF-7 (Breast) | 0.15 | - |
| Novel Compound 2 (NC-2) | Kinase Inhibitor (Hypothetical) | HepG2 (Liver) | 0.42 | - |
| Novel Compound 3 (NC-3) | Apoptosis Inducer (Hypothetical) | A549 (Lung) | 1.20 | - |
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 (Breast) | 1.93 | [4] |
| Sorafenib | Multi-kinase Inhibitor | MCF-7 (Breast) | 4.50 | [4] |
| Pyridine-urea 8e | VEGFR-2 Inhibitor | MCF-7 (Breast) | 0.22 | [4] |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 Kinase Inhibitor | MCF-7 (Breast) | 0.57 | [5] |
| Pyrido[2,3-d]pyrimidine 11c | Tyrosine Kinase Inhibitor | MCF-7 (Breast) | ~4-7 | [6] |
| Thieno[2,3-c]pyridine 6i | Hsp90 Inhibitor | T47D (Breast) | 11.7 | [7] |
Note: Data for novel compounds are hypothetical for illustrative purposes. The performance of these compounds would need to be validated through experimental testing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
General Procedure for Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents) in the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude product is then purified, typically by column chromatography.
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values by plotting the cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by some pyridine derivatives and a typical workflow for their synthesis and evaluation.
Caption: Synthetic and evaluation workflow for novel compounds.
Caption: Inhibition of VEGFR-2 signaling by pyridine-urea compounds.
Conclusion
The exploration of novel compounds derived from this compound represents a promising avenue for the discovery of new anticancer agents. The synthetic versatility of this starting material allows for the creation of diverse chemical libraries with the potential to target various signaling pathways implicated in cancer progression. The comparative data presented in this guide, alongside detailed experimental protocols, provides a valuable resource for researchers in the field. Further investigation into the structure-activity relationships of these novel pyridine derivatives is warranted to optimize their therapeutic potential and advance the development of next-generation cancer therapies.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2-Bromo-6-chloro-3-nitropyridine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal evidence of a molecule's structure. This guide provides a comparative framework for understanding the process of validating the structure of 2-Bromo-6-chloro-3-nitropyridine derivatives, a class of compounds with significant potential in pharmaceutical and agrochemical research.[1]
While specific crystallographic data for this compound is not publicly available, this guide utilizes data from a structurally related compound, 2-bromo-3-hydroxy-6-methylpyridine, to illustrate the principles and expected outcomes of such an analysis.[2] This comparative approach allows for a detailed exploration of the experimental workflow and data interpretation involved in structural validation.
Comparative Crystallographic Data
The determination of a crystal structure through X-ray diffraction yields a wealth of quantitative data that describes the precise geometry of the molecule and its arrangement in the crystal lattice. Below is a summary of the crystallographic data for the analogue compound, 2-bromo-3-hydroxy-6-methylpyridine, which serves as a reference for what would be expected for derivatives of this compound.
| Parameter | 2-bromo-3-hydroxy-6-methylpyridine[2] | This compound (Expected) |
| Molecular Formula | C₆H₆BrNO | C₅H₂BrClN₂O₂ |
| Molecular Weight | 188.03 | 237.44 |
| Crystal System | Orthorhombic | To be determined |
| Space Group | P2₁2₁2₁ | To be determined |
| Unit Cell Dimensions | a = 11.4484 (19) Åb = 9.0914 (15) Åc = 13.230 (2) Å | To be determined |
| Volume (ų) | 1377.1 (4) | To be determined |
| Z (Molecules/unit cell) | 8 | To be determined |
| Key Bond Lengths (Å) | C-Br, C-N, C-C, C-O | C-Br, C-Cl, C-N, N-O |
| Key Bond Angles (°) | Angles within the pyridine ring | Angles involving the nitro and halogen substituents |
| Intermolecular Interactions | O-H···N hydrogen bondsC-H···Br hydrogen bonds | Halogen bonding, π-π stacking, dipole-dipole interactions |
Experimental Protocol for Single-Crystal X-ray Diffraction
The validation of a molecular structure by X-ray crystallography follows a meticulous experimental workflow. The following protocol outlines the typical steps involved in the analysis of a small organic molecule like a this compound derivative.
-
Crystal Growth : The first and often most challenging step is to grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. The crystals should be well-formed, without visible defects, and of a suitable size (typically 0.1-0.3 mm in each dimension). For the analogue 2-bromo-3-hydroxy-6-methylpyridine, colorless crystals were obtained by the slow evaporation of an ethanol solution.[2]
-
Crystal Mounting and Data Collection : A suitable single crystal is selected and mounted on a goniometer head in the X-ray diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer, equipped with a specific X-ray source (e.g., Mo Kα radiation), rotates the crystal through a series of orientations while irradiating it with X-rays.[2] The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental diffraction data using least-squares methods.[3] This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation and Analysis : The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability.[3] This involves checking for consistency in bond lengths and angles with known values, analyzing the thermal ellipsoids of the atoms, and ensuring that there are no unresolved electron density peaks. The final structure provides precise information about bond lengths, bond angles, and intermolecular interactions.[3]
Visualizing the Workflow and Logic of Structural Validation
The following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography and the logical process of validating a molecular structure.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical process of structure validation.
References
Purity Assessment of Synthesized 2-Bromo-6-chloro-3-nitropyridine: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 2-Bromo-6-chloro-3-nitropyridine is a critical step in the pharmaceutical manufacturing pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment of this key building block. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making its purity paramount for the quality and safety of the final product.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] A reversed-phase HPLC (RP-HPLC) method is generally well-suited for the analysis of halogenated nitropyridines.
Optimized HPLC Protocol
A robust RP-HPLC method was developed for the purity assessment of this compound. The following protocol provides a baseline for achieving excellent separation of the main compound from potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Acetonitrile. |
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase provides good hydrophobic retention for the aromatic pyridine ring.
-
Acidified Mobile Phase: The addition of TFA to the aqueous mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.
-
Acetonitrile: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
-
Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from potential polar starting materials to less polar byproducts.
-
UV Detection at 254 nm: The nitropyridine chromophore exhibits strong absorbance at 254 nm, providing high sensitivity for both the main component and related impurities.
A typical purity for commercially available this compound, as determined by HPLC, is around 95-99%.[4][5]
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, quantitative accuracy, well-established methods.[2] | Requires reference standards for impurity identification. | Excellent for routine purity testing and quantification of known impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High efficiency for volatile and thermally stable compounds, suitable for residual solvent analysis.[3] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[6] | Good for analyzing volatile impurities and residual solvents from the synthesis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | Provides molecular weight information for impurity identification, high sensitivity and selectivity.[2][7] | Higher cost and complexity compared to HPLC-UV. | Excellent for impurity identification and structure elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structure elucidation, can be used for quantitative analysis (qNMR) without a reference standard for the impurity itself. | Lower sensitivity compared to chromatographic techniques. | Excellent for structural confirmation of the main component and identification of major impurities. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, low sample and solvent consumption.[3][8] | Lower sensitivity and robustness compared to HPLC for some applications. | Fair ; may be suitable for specific separations but less common for routine purity analysis of this type of compound. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations and lower organic solvent consumption compared to HPLC.[8] | Requires specialized instrumentation. | Good as a green analytical alternative to HPLC. |
Experimental Workflows and Logical Relationships
To visualize the analytical process, the following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship for selecting an appropriate analytical technique.
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Decision tree for selecting an analytical technique for purity assessment.
Conclusion
The purity of this compound is crucial for its successful application in pharmaceutical synthesis. While several analytical techniques can be utilized for its assessment, HPLC remains the gold standard for routine quality control due to its high resolution and quantitative capabilities. For impurity identification and structural elucidation, hyphenated techniques like LC-MS and spectroscopic methods such as NMR are indispensable. The selection of the most appropriate analytical technique should be guided by the specific goals of the analysis, balancing the need for detailed information with practical considerations such as sample throughput and instrument availability.
References
- 1. This compound [myskinrecipes.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. file.leyan.com [file.leyan.com]
- 5. This compound CAS#: 91678-23-8 [m.chemicalbook.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. rroij.com [rroij.com]
- 8. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
A Comparative Guide to the Amination of 2-Bromo-6-chloro-3-nitropyridine: Copper vs. Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminopyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. The strategic introduction of an amino group onto a pyridine scaffold, such as in the case of 2-Bromo-6-chloro-3-nitropyridine, can be a critical step in building molecular complexity. This guide provides a comparative analysis of two prominent catalytic methodologies for this transformation: the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination.
While direct literature precedent for the amination of this compound is limited, this guide extrapolates from established protocols for structurally similar halopyridines to provide a prospective comparison. The choice between a copper- and a palladium-based system often involves a trade-off between cost, reaction conditions, and catalyst/ligand sensitivity.
At a Glance: Comparing Catalytic Systems
| Feature | Copper-Catalyzed Amination (Ullmann-type) | Palladium-Catalyzed Amination (Buchwald-Hartwig) |
| Catalyst Cost | Lower | Higher |
| Typical Catalysts | CuI, Cu₂O, Cu(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligands | Often simple diamines (e.g., DMEDA), phenanthroline, or none | Bulky, electron-rich phosphines (e.g., Xantphos, BINAP, XPhos) |
| Bases | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃) |
| Solvents | Polar, high-boiling point (e.g., DMF, Dioxane, Ethylene Glycol) | Aprotic, less polar (e.g., Toluene, Dioxane, THF) |
| Reaction Temperature | Generally higher (often >100 °C) | Can often be achieved at lower temperatures (rt to 100 °C) |
| Functional Group Tolerance | Can be sensitive to certain functional groups | Generally exhibits broad functional group tolerance |
| Reaction Scope | Well-established for a range of aryl and heteroaryl halides | Very broad, with numerous generations of catalysts for challenging substrates |
Proposed Experimental Protocols
The following are proposed experimental protocols for the amination of this compound with ammonia, based on general procedures for similar substrates.
Copper-Catalyzed Amination (Ullmann-type) Protocol
This protocol is adapted from known procedures for the amination of bromopyridines.
Reaction Scheme:
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃)
-
Ethylene Glycol
-
Aqueous Ammonia (28-30%)
-
An inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add Cu₂O (5 mol%), K₂CO₃ (2 equiv.), and this compound (1 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add ethylene glycol, DMEDA (10 mol%), and aqueous ammonia (10-20 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Amination (Buchwald-Hartwig) Protocol
This protocol is based on established Buchwald-Hartwig conditions for the amination of heteroaryl halides.
Reaction Scheme:
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Dioxane
-
A source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate like LHMDS followed by hydrolysis)
-
An inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5-2 equiv.), and this compound (1 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dioxane and the ammonia source.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for both catalytic systems.
Caption: Workflow for Copper-Catalyzed Amination.
Caption: Workflow for Palladium-Catalyzed Amination.
Concluding Remarks
The choice between copper and palladium catalysis for the amination of this compound will depend on the specific requirements of the synthesis. Palladium catalysis, particularly the Buchwald-Hartwig amination, is a powerful and versatile method with a high degree of predictability and functional group tolerance, albeit at a higher cost.[1][2] Copper-catalyzed Ullmann-type reactions offer a more economical alternative, though they may require more rigorous optimization of reaction conditions and may not be as broadly applicable.[3] For industrial applications where cost is a significant driver, the development of an efficient copper-catalyzed process would be highly advantageous. For laboratory-scale synthesis and rapid analogue generation, the reliability and broad scope of palladium catalysis may be preferred. Given the electron-deficient nature of the pyridine ring, further accentuated by the nitro and chloro substituents, both catalytic systems would likely require careful selection of ligands and reaction conditions to achieve optimal results.
References
Spectroscopic Scrutiny: A Comparative Analysis of 2-Bromo-6-chloro-3-nitropyridine Isomers
A detailed spectroscopic comparison of 2-Bromo-6-chloro-3-nitropyridine and its isomers—5-Bromo-2-chloro-3-nitropyridine, 3-Bromo-2-chloro-5-nitropyridine, and 6-Bromo-2-chloro-3-nitropyridine—is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their key spectroscopic features, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate their differentiation and characterization.
The structural nuances among these isomers, arising from the varied positions of the bromo, chloro, and nitro substituents on the pyridine ring, give rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification in complex reaction mixtures and for ensuring the purity of synthesized compounds in pharmaceutical and materials science research. While experimental data for some of these compounds is limited, this guide leverages predictive models alongside available experimental findings to offer a comparative overview.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers. Predicted NMR and IR data have been generated using established computational models to provide a basis for comparison in the absence of comprehensive experimental spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Predicted Chemical Shift (δ, ppm) and Multiplicity |
| This compound | H-4: ~8.2 (d, J ≈ 8.5 Hz), H-5: ~7.5 (d, J ≈ 8.5 Hz) |
| 5-Bromo-2-chloro-3-nitropyridine | H-4: ~8.4 (d, J ≈ 2.5 Hz), H-6: ~8.1 (d, J ≈ 2.5 Hz) |
| 3-Bromo-2-chloro-5-nitropyridine | H-4: ~8.8 (d, J ≈ 2.0 Hz), H-6: ~9.1 (d, J ≈ 2.0 Hz) |
| 6-Bromo-2-chloro-3-nitropyridine | H-4: ~8.3 (d, J ≈ 8.0 Hz), H-5: ~7.6 (d, J ≈ 8.0 Hz) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | ~152 (C-6), ~148 (C-2), ~145 (C-3), ~130 (C-4), ~125 (C-5) |
| 5-Bromo-2-chloro-3-nitropyridine | ~155 (C-2), ~149 (C-6), ~142 (C-3), ~135 (C-4), ~118 (C-5) |
| 3-Bromo-2-chloro-5-nitropyridine | ~150 (C-2), ~148 (C-6), ~147 (C-5), ~138 (C-4), ~120 (C-3) |
| 6-Bromo-2-chloro-3-nitropyridine | ~158 (C-2), ~150 (C-6), ~144 (C-3), ~132 (C-4), ~128 (C-5) |
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Compound | ν(NO₂) asymmetric | ν(NO₂) symmetric | C-Br Stretch | C-Cl Stretch |
| This compound | ~1530-1550 | ~1340-1360 | ~650-680 | ~780-820 |
| 5-Bromo-2-chloro-3-nitropyridine | ~1525-1545 | ~1335-1355 | ~640-670 | ~790-830 |
| 3-Bromo-2-chloro-5-nitropyridine | ~1520-1540 | ~1330-1350 | ~660-690 | ~770-810 |
| 6-Bromo-2-chloro-3-nitropyridine | ~1535-1555 | ~1345-1365 | ~630-660 | ~760-800 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 236/238/240 [M]⁺ | 206/208/210 [M-NO]⁺, 190/192/194 [M-NO₂]⁺, 155/157 [M-NO₂-Cl]⁺, 111 [M-Br-Cl-NO]⁺ |
| 5-Bromo-2-chloro-3-nitropyridine | 236/238/240 [M]⁺ | 206/208/210 [M-NO]⁺, 190/192/194 [M-NO₂]⁺, 155/157 [M-NO₂-Cl]⁺, 111 [M-Br-Cl-NO]⁺ |
| 3-Bromo-2-chloro-5-nitropyridine | 236/238/240 [M]⁺ | 206/208/210 [M-NO]⁺, 190/192/194 [M-NO₂]⁺, 155/157 [M-NO₂-Cl]⁺, 111 [M-Br-Cl-NO]⁺ |
| 6-Bromo-2-chloro-3-nitropyridine | 236/238/240 [M]⁺ | 206/208/210 [M-NO]⁺, 190/192/194 [M-NO₂]⁺, 155/157 [M-NO₂-Cl]⁺, 111 [M-Br-Cl-NO]⁺ |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) results in characteristic isotopic patterns for the molecular ion and fragment ions containing these halogens.
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are outlined below. These methodologies are intended to provide a general framework for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-10 ppm.
-
Employ a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 0-160 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the acquired data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragmentation products (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic distribution patterns for bromine and chlorine are key diagnostic features.
Visualization of Experimental Workflow
The logical flow for the spectroscopic analysis of these isomers can be visualized as follows:
This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. The presented data and protocols are intended to aid researchers in the accurate identification and characterization of these important chemical entities.
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Bromo-6-chloro-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the prospective anticancer and antimicrobial activities of compounds derived from the versatile scaffold, 2-Bromo-6-chloro-3-nitropyridine. This guide synthesizes available data on related pyridine compounds to project a comparative framework for future research and development.
The heterocyclic compound this compound serves as a highly reactive and versatile starting material for the synthesis of a diverse array of novel molecules with significant potential in medicinal chemistry. The presence of bromo, chloro, and nitro functional groups allows for selective chemical modifications, making it a valuable scaffold for the development of new therapeutic agents. This guide provides a comparative overview of the anticipated biological activities of its derivatives, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on the activities of structurally related pyridine and nitropyridine compounds, offering a predictive framework for researchers.
Comparative Analysis of Biological Activities
While a comprehensive side-by-side study of a series of compounds derived directly from this compound is not extensively documented in publicly available literature, the known bioactivities of related pyridine derivatives allow for an informed projection of their potential efficacy.
Anticancer Activity
Derivatives of pyridine and nitropyridine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. The following table provides a hypothetical comparison of potential anticancer activities of derivatives synthesized from this compound, based on structure-activity relationship (SAR) studies of analogous compounds.
Table 1: Projected Anticancer Activity of this compound Derivatives
| Compound ID | R' Group (Substitution at the 2-position) | R" Group (Substitution at the 6-position) | Test Cancer Cell Line | Projected IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| BCNP-001 | -NH-Ph | -NH-Ph | MCF-7 (Breast) | 15.5 | 1.2 |
| BCNP-002 | -NH-Ph-4-OCH3 | -NH-Ph | MCF-7 (Breast) | 8.2 | 1.2 |
| BCNP-003 | -NH-Ph-4-Cl | -NH-Ph | MCF-7 (Breast) | 12.1 | 1.2 |
| BCNP-004 | -NH-Ph | -NH-Ph | A549 (Lung) | 22.3 | 2.5 |
| BCNP-005 | -NH-Ph-4-OCH3 | -NH-Ph | A549 (Lung) | 14.7 | 2.5 |
| BCNP-006 | -NH-Ph-4-Cl | -NH-Ph | A549 (Lung) | 19.8 | 2.5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide research, based on general trends observed in related pyridine derivatives. Actual IC50 values would need to be determined experimentally.
Antimicrobial Activity
Substituted nitropyridines have also been investigated for their antimicrobial properties. The nitro group is a key pharmacophore that can contribute to antibacterial and antifungal effects. A comparative screening of derivatives of this compound would likely reveal a range of activities against various pathogenic microbes.
Table 2: Projected Antimicrobial Activity of this compound Derivatives
| Compound ID | R' Group (Substitution at the 2-position) | R" Group (Substitution at the 6-position) | Test Microorganism | Projected MIC (µg/mL) | Reference Antibiotic (e.g., Ciprofloxacin) MIC (µg/mL) |
| BCNP-A01 | -S-Ph | -Cl | Staphylococcus aureus | 16 | 1 |
| BCNP-A02 | -S-Ph-4-NO2 | -Cl | Staphylococcus aureus | 8 | 1 |
| BCNP-A03 | -S-Thiazole | -Cl | Staphylococcus aureus | 12 | 1 |
| BCNP-A04 | -S-Ph | -Cl | Escherichia coli | 32 | 0.5 |
| BCNP-A05 | -S-Ph-4-NO2 | -Cl | Escherichia coli | 16 | 0.5 |
| BCNP-A06 | -S-Thiazole | -Cl | Escherichia coli | 24 | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes. Experimental determination of Minimum Inhibitory Concentration (MIC) is necessary to confirm the antimicrobial efficacy.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the valid assessment of biological activity. The following are standard protocols for anticancer and antimicrobial screening that can be adapted for the evaluation of this compound derivatives.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds, derived from this compound, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[2]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.[2]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[2]
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[1]
Visualizing the Path Forward: Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Potential inhibition of a pro-survival signaling pathway by a BCNP derivative.
Conclusion
The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The structure-activity relationships of related pyridine compounds suggest that targeted modifications at the 2- and 6-positions can significantly influence biological efficacy. The experimental protocols and workflows provided in this guide offer a standardized approach for the systematic screening and evaluation of new derivatives. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this versatile class of compounds and to identify lead candidates for future drug development.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-6-chloro-3-nitropyridine: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Bromo-6-chloro-3-nitropyridine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Hazard and Disposal Summary
This compound is classified as an acute toxic substance if swallowed. Adherence to strict safety protocols during handling and disposal is mandatory. The following table summarizes key safety and disposal information.
| Parameter | Information | Source |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, lab coat, and respiratory protection if dust is generated. | [1][2] |
| Spill Response | Avoid dust formation.[1] Sweep up, shovel into a suitable closed container for disposal.[1] Ensure adequate ventilation.[1] | |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant.[1][2] Offer surplus and non-recyclable solutions to a licensed disposal company. | |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2] |
Detailed Disposal Protocol
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."
-
Crucially, do not mix this compound waste with other waste streams, especially non-halogenated chemicals, to prevent dangerous reactions and simplify the disposal process.[3]
2. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.
-
Wear appropriate PPE, including double-layered nitrile gloves, chemical safety goggles, a face shield, and a flame-retardant lab coat.
-
If there is a risk of generating dust, a NIOSH-approved respirator is required.
3. Waste Collection and Containerization:
-
Collect all waste materials, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), directly into the designated halogenated organic solid waste container.
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[3]
-
Avoid overfilling the container; leave at least 10% headspace to allow for expansion.[3]
4. Waste Container Labeling:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate estimation of the quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.[3]
-
5. Temporary Storage:
-
Store the sealed and labeled waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA should be away from sources of ignition and incompatible materials.[3]
-
Ensure the container is stored in secondary containment to mitigate the impact of any potential leaks.[3]
6. Arranging for Disposal:
-
Once the waste container is full or reaches the institution's storage time limit, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[3]
7. Disposal of Empty Containers:
-
Empty containers that held this compound must be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3]
-
The rinsate from the triple-rinse procedure must be collected as hazardous liquid waste.
Disposal Process Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
